Product packaging for Oxaziclomefone(Cat. No.:CAS No. 153197-14-9)

Oxaziclomefone

Cat. No.: B104223
CAS No.: 153197-14-9
M. Wt: 376.3 g/mol
InChI Key: FCOHEOSCARXMMS-UHFFFAOYSA-N
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Description

Oxaziclomefone (CAS 153197-14-9) is a selective herbicide with a novel mode of action, primarily used in research on gramineous monocots. Its core research value lies in its specific inhibition of plant cell expansion, making it a valuable chemical probe for studying primary cell wall physiology and expansion mechanisms. Studies on cultured maize cells demonstrate that this compound decreases cell wall extensibility without affecting turgor pressure, indicating it must inhibit wall-loosening or promote wall-tightening processes. Intriguingly, it exerts this effect without influencing the synthesis of major cell wall components like cellulose, non-cellulosic glucose, or arabinose, nor does it affect the oxidative cross-linking of wall-bound phenolics such as ferulate. This unique profile suggests it targets a distinct and essential aspect of wall metabolism that is not yet fully characterized. Its selectivity makes it particularly effective for studying grass-specific wall biochemistry, including the role of mixed-linkage β-glucan. This compound is widely applied in agricultural research for controlling grasses like cockspur (Echinochloa crus-galli) and annual sedges, especially in rice paddies. It is classified as a HRAC Group Z herbicide, indicating its unique site of action. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use. Always refer to the product's Safety Data Sheet (SDS) before handling. Chemical Profile: IUPAC Name: 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19Cl2NO2 B104223 Oxaziclomefone CAS No. 153197-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHEOSCARXMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057983
Record name Oxaziclomefone
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Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153197-14-9
Record name Oxaziclomefone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153197-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaziclomefone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaziclomefone
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Record name 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056
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Record name OXAZICLOMEFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Oxaziclomefone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a potent herbicide primarily utilized for weed control in rice cultivation.[1] Its unique mode of action, which involves the inhibition of cell expansion in grassy weeds, sets it apart from many other commercial herbicides.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented herein is curated from scientific literature and patent filings to aid researchers and professionals in the fields of agrochemical synthesis and drug development.

Core Synthetic Strategies

The synthesis of this compound, chemically known as 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one, is primarily achieved through the condensation of two key intermediates. The first is a derivative of 3,5-dichlorobenzene, which provides the dichlorophenyl moiety of the final molecule. The second is a phenylacetate derivative that forms the core oxazinone ring structure. Two principal routes for the synthesis of the crucial intermediate, N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine, have been reported, starting from 3,5-dichlorobenzoic acid.[3] A third, distinct synthetic approach involves the cyclization of a hydrazone derivative.[4]

Route 1: Synthesis via 3,5-Dichlorobenzonitrile Intermediate

This route commences with 3,5-dichlorobenzoic acid and proceeds through a nitrile intermediate to generate the key amine, which is then used to construct the final oxazinone ring.

Logical Flow of Route 1

Route_1 A 3,5-Dichlorobenzoic Acid B 3,5-Dichlorobenzoyl Chloride A->B SOCl₂ C 3,5-Dichlorobenzyl Alcohol B->C H₂ Reduction D 3,5-Dichlorobenzyl Chloride C->D HCl E 3,5-Dichlorobenzonitrile D->E NaCN F Dimethyl-substituted Benzonitrile E->F CH₃I G Amide Intermediate F->G Hydrolysis H 1-Methyl-1-(3,5-dichlorophenyl)ethylamine G->H Hofmann Degradation I N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine H->I Formaldehyde K This compound I->K J 5-Phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one J->K

Caption: Synthesis of this compound via the Dichlorobenzonitrile pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethylamine

This multi-step process begins with 3,5-dichlorobenzoic acid.[3]

  • Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride (SOCl₂) to yield 3,5-dichlorobenzoyl chloride.[3]

  • Reduction: The resulting acid chloride is reduced with hydrogen to form 3,5-dichlorobenzyl alcohol.[3]

  • Halogenation: Treatment with hydrochloric acid (HCl) converts the alcohol to 3,5-dichlorobenzyl chloride.[3]

  • Cyanation: The benzyl chloride is then reacted with sodium cyanide (NaCN) to produce 3,5-dichlorobenzonitrile.[3]

  • Alkylation: The benzonitrile is treated with methyl iodide (CH₃I) to introduce the dimethyl-substituted group.[3]

  • Hydrolysis and Degradation: The resulting compound is hydrolyzed to an amide, which then undergoes Hofmann degradation to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

  • Procedure: 1-Methyl-1-(3,5-dichlorophenyl)ethylamine (7.5 g) is added slowly to a 37% aqueous formaldehyde solution (4.6 g) at room temperature. The reaction is allowed to proceed for 7 hours. A saturated aqueous sodium hydrogen carbonate solution is added, and the mixture is extracted with ether. The organic layer is washed with saturated saline and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product as white crystals (8.6 g).[5]

Step 3: Synthesis of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one

This intermediate is prepared from ethyl phenylacetate.

  • Claisen Condensation: Ethyl phenylacetate is reacted with ethyl acetate through a Claisen condensation to form ethyl 3-phenylacetoacetate.[3]

  • Hydrolysis and Cyclization: The ethyl 3-phenylacetoacetate is hydrolyzed and then reacted with acetone to yield 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one.[3]

Step 4: Final Synthesis of this compound

  • Procedure: A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine (0.65 g) is heated at 150°C for 30 minutes. The reaction mixture is then recrystallized from a mixed solvent of hexane and ethyl acetate to obtain this compound (0.90 g).

Route 2: Synthesis via Grignard Reaction

This alternative route also starts from 3,5-dichlorobenzoic acid but employs a Grignard reaction to introduce the dimethyl group.

Logical Flow of Route 2

Route_2 A 3,5-Dichlorobenzoic Acid B 3,5-Dichlorobenzoyl Chloride A->B SOCl₂ C Dimethyl-substituted Benzyl Alcohol B->C Grignard Reaction D N-[1-methyl-1-(3,5-dichlorophenyl)ethyl]acetamide C->D Acetonitrile E 1-Methyl-1-(3,5-dichlorophenyl)ethylamine D->E Hydrolysis F N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine E->F Formaldehyde H This compound F->H G Ethyl 3-phenylacetoacetate G->H

Caption: Synthesis of this compound via the Grignard Reaction pathway.

Experimental Protocols for Route 2

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethylamine

  • Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride to prepare 3,5-dichlorobenzoyl chloride.[3]

  • Grignard Reaction: The acid chloride undergoes a Grignard reaction to produce a dimethyl-substituted benzyl alcohol.[3]

  • Ritter Reaction: The alcohol is then reacted with acetonitrile to form N-[1-methyl-1-(3,5-dichlorophenyl)ethyl]acetamide.[3]

  • Hydrolysis: The acetamide is hydrolyzed to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

The protocol is the same as in Route 1.

Step 3: Synthesis of Ethyl 3-phenylacetoacetate

This intermediate is prepared by the Claisen condensation of ethyl phenylacetate and ethyl acetate.[3]

Step 4: Final Synthesis of this compound

This compound is prepared by reacting ethyl 3-phenylacetoacetate with N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Route 3: Synthesis via Hydrazone Cyclization (Patent CN113896689B)

This patented method provides an alternative pathway to this compound through the cyclization of a hydrazone derivative.[4]

Logical Flow of Route 3

Route_3 A 2-Acetylhydrazone-2-phenyl-acethydrazide B This compound A->B Methanol, Catalyst (Acetate and Alkali Metal Hydroxide)

Caption: Synthesis of this compound via Hydrazone Cyclization.

Experimental Protocol for Route 3
  • Procedure: 2-acetylhydrazone-2-phenyl-acethydrazide is subjected to a cyclization reaction in methanol as a solvent. The reaction is carried out in the presence of a catalyst containing acetate and an alkali metal hydroxide. The reaction temperature is maintained between 100-120°C for 4-6 hours to yield this compound.[4] This method is reported to have a yield of 88% when using butanol as a solvent and anhydrous sodium acetate as a catalyst with a reflux time of 15-16 hours.[4]

Quantitative Data Summary

RouteKey Intermediate Synthesis StepStarting MaterialsReagents/CatalystsReaction ConditionsYieldReference
Route 1 & 2 N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine1-Methyl-1-(3,5-dichlorophenyl)ethylamine, Formaldehyde (37% aq.)None specifiedRoom temperature, 7 hoursHigh[5]
Route 1 Final Cyclization5-Phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one, N-methylene intermediateNone specified150°C, 30 minutes-
Route 3 Cyclization of Hydrazone2-Acetylhydrazone-2-phenyl-acethydrazideMethanol, Acetate, Alkali Metal Hydroxide100-120°C, 4-6 hours-[4]
Route 3 Cyclization of Hydrazone (alternative)2-Acetylhydrazone-2-phenyl-acethydrazideButanol, Anhydrous Sodium AcetateReflux, 15-16 hours88%[4]

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, with the most common pathways originating from 3,5-dichlorobenzoic acid. These routes converge on the formation of a key N-methylene intermediate, which is then condensed with a phenylacetate derivative to form the final product. A patented alternative route offers a more direct cyclization approach. The choice of a particular synthetic route in a research or industrial setting will likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and scalability. This guide provides a foundational understanding of these synthetic pathways to support further research and development in the field of agrochemicals.

References

Oxaziclomefone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the herbicide oxaziclomefone, detailing its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity

IUPAC Name: 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one.[1][2] Alternate IUPAC names include 3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one.[1][3]

CAS Name: 3-[1-(3,5-Dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one.[4]

CAS Registry Number: 153197-14-9.[1][4]

Chemical Structure

analytical_workflow start Sample Preparation (Soil/Water) extraction Solvent Extraction start->extraction cleanup Silica Gel Column Cleanup extraction->cleanup analysis Instrumental Analysis cleanup->analysis gc Gas Chromatography (NPD) analysis->gc hplc High-Performance Liquid Chromatography (DAD) analysis->hplc quantification Quantification (External Standard) gc->quantification hplc->quantification

References

Toxicological Profile of Oxaziclomefone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone chemical class. Developed in Japan, it is primarily used for the control of annual grass weeds, sedges, and some broadleaf weeds in rice paddies and turf.[1][2] Its mode of action in plants is understood to be the inhibition of cell expansion.[3][4] While effective as a herbicide, a thorough understanding of its toxicological profile in mammals is essential for assessing its safety for human health and the environment.

This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments from Japanese authorities and supplemented with internationally recognized testing guidelines.

Physicochemical Properties

PropertyValueReference
IUPAC Name 3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one[5]
CAS Number 153197-14-9[6]
Molecular Formula C₂₀H₁₉Cl₂NO₂[6]
Molecular Weight 376.3 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 148 ± 1 °C[8]
Water Solubility 0.15 mg/L (20 °C, distilled water)[8]
Octanol/Water Partition Coefficient (log Kow) 3.7 (25 °C)[8]
Vapor Pressure 1.6 x 10⁻⁸ Pa (25 °C)[8]

Toxicokinetics and Metabolism

Studies in rats indicate that orally administered this compound is rapidly absorbed, with peak plasma concentrations reached within a few hours. The elimination from the body is relatively slow. The primary route of excretion is via the feces, with only a small amount excreted in the urine. Biliary excretion is a significant pathway. The major metabolic transformations involve hydroxylation of the parent compound, followed by conjugation. The parent compound is the most abundant component found in tissues.[9][10]

Toxicological Profile

The toxicological profile of this compound has been evaluated through a battery of studies in accordance with international guidelines. The primary target organs identified are the liver and kidneys.[11]

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes of exposure.

StudySpeciesRouteValueClassificationReference
LD₅₀ RatOral> 5000 mg/kg bwLow toxicity[12]
LD₅₀ MouseOral> 5000 mg/kg bwLow toxicity[12]
LD₅₀ RatDermal> 2000 mg/kg bwLow toxicity[12]
LC₅₀ RatInhalation (4h)> 4.85 mg/LLow toxicity[2]
Skin Irritation RabbitDermalNon-irritant-[2]
Eye Irritation RabbitOcularNon-irritant-[2]
Skin Sensitization Guinea PigDermalNon-sensitizer-[2]
Subchronic Toxicity

Repeated-dose studies have been conducted in rats and dogs to assess the effects of subchronic exposure to this compound.

StudySpeciesDurationNOAELTarget Organs/EffectsReference
Oral Toxicity Rat90-day4.6 mg/kg bw/dayLiver (increased weight, centrilobular hepatocyte hypertrophy), Kidney (increased weight)[9]
Oral Toxicity Dog90-day1.0 mg/kg bw/dayLiver (increased alkaline phosphatase)[9]
Chronic Toxicity and Carcinogenicity

Long-term studies have been performed to evaluate the chronic toxicity and carcinogenic potential of this compound.

StudySpeciesDurationNOAELKey FindingsReference
Combined Chronic/Carcinogenicity Rat2-year0.91 mg/kg bw/dayIncreased absolute/relative liver weight, diffuse hepatocellular hypertrophy. Increased incidence of hepatocellular tumors.[11][13]
Carcinogenicity Mouse18-month1.54 mg/kg bw/dayIncreased incidence of hepatocellular tumors.[9][11]

The Japanese Food Safety Commission concluded that while this compound caused an increase in liver tumors in both rats and mice, it is not considered to be genotoxic. Therefore, the mechanism of carcinogenicity is likely non-genotoxic, and a threshold can be established.[11]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted. This compound was found to be non-genotoxic in these studies.[11][13]

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames) Test S. typhimurium, E. coliWith and withoutNegative[2]
In vitro Chromosomal Aberration Test Chinese Hamster Lung (CHL) cellsWith and withoutNegative[2]
In vivo Micronucleus Test Mouse bone marrow-Negative[2]
Reproductive and Developmental Toxicity

| Study | Species | Duration | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Two-Generation Reproduction | Rat | 2 Generations | 1.3 mg/kg bw/day | 1.3 mg/kg bw/day | No adverse effects on reproductive parameters. |[2][9] | | Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day (Maternal) | 100 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] | | Developmental Toxicity | Rabbit | Gestation Days 6-18 | 3 mg/kg bw/day (Maternal) | 30 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] |

Mammalian Mechanism of Action and Signaling Pathways

The herbicidal mode of action of this compound in plants is the inhibition of acyl-ACP thioesterase (FAT), an enzyme involved in lipid biosynthesis. However, the mechanism of toxicity in mammals has not been elucidated in the available scientific literature. The primary toxicological effects observed in animal studies are centered on the liver and kidneys, and it is considered a non-genotoxic carcinogen.[11] This profile suggests potential involvement of pathways related to cellular stress or receptor-mediated effects in these target organs, but specific signaling pathways have not been identified.

Experimental Protocols

The toxicological studies on this compound were conducted in compliance with Good Laboratory Practice (GLP) and generally followed internationally accepted guidelines, such as those from the OECD. Below are generalized protocols for the key studies.

Combined Chronic Toxicity/Carcinogenicity Study (as per OECD 453)
  • Test System: Fischer 344 rats (at least 50 males and 50 females per group for the carcinogenicity phase; at least 10 males and 10 females per group for the chronic toxicity phase).

  • Administration: The test substance is administered in the diet for 24 months.

  • Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of hematological and biochemical parameters.

    • Urinalysis: Conducted at the same intervals as blood collection.

    • Ophthalmological Examination: Performed at the beginning and end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals, as well as all gross lesions, are examined microscopically. Tissues from lower dose groups are examined for target organs identified in the high-dose group.

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (24 Months) cluster_termination Study Termination and Analysis start Test System (Fischer 344 Rats) acclimatization Acclimatization start->acclimatization randomization Randomization into Groups acclimatization->randomization dosing Dietary Administration (Control, Low, Mid, High Dose) randomization->dosing observations Daily Clinical Observations Weekly/Monthly Body Weight & Food Consumption dosing->observations interim_analysis Interim Analysis (6, 12, 18 months) Hematology, Clinical Chemistry, Urinalysis observations->interim_analysis termination Terminal Sacrifice (24 months) observations->termination interim_analysis->observations interim_analysis->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis two_generation_study cluster_F0 F₀ Generation cluster_F1 F₁ Generation cluster_endpoints Endpoints Evaluated F0_start Parental (F₀) Rats F0_dosing Dosing (pre-mating, mating, gestation, lactation) F0_start->F0_dosing F0_mating Mating F0_dosing->F0_mating F0_offspring Produce F₁ Offspring F0_mating->F0_offspring parental_endpoints Parental Systemic Toxicity Reproductive Performance F0_mating->parental_endpoints F1_selection Select F₁ Pups for F₁ Adults F0_offspring->F1_selection offspring_endpoints Offspring Viability Growth & Development F0_offspring->offspring_endpoints F1_dosing Dosing (weaning to termination) F1_selection->F1_dosing F1_mating Mating of F₁ Adults F1_dosing->F1_mating F1_offspring Produce F₂ Offspring F1_mating->F1_offspring F1_mating->parental_endpoints F1_offspring->offspring_endpoints

References

Oxaziclomefone's Impact on Plant Cell Wall Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziclomefone is a selective herbicide, particularly effective against gramineous monocots, that operates through a novel mechanism of action centered on the plant cell wall. This technical guide delves into the core of this compound's effects on plant cell wall biosynthesis, drawing from key research in the field. Experimental evidence indicates that this compound inhibits plant cell expansion by decreasing cell wall extensibility. Notably, this inhibition does not stem from a disruption of the biosynthesis of major cell wall polysaccharides, such as cellulose and hemicelluloses. Furthermore, key enzymatic activities involved in cell wall loosening and tightening, including xyloglucan endotransglucosylase and peroxidase, remain unaffected by the herbicide. This guide provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and a logical framework for understanding the current knowledge of this compound's interaction with plant cell walls.

Introduction

The plant cell wall is a dynamic and complex structure crucial for cell shape, growth, and defense. Its intricate network of polysaccharides, primarily cellulose, hemicelluloses, and pectins, provides structural integrity while allowing for controlled expansion. The biosynthesis and modification of the cell wall are therefore prime targets for the development of novel herbicides. This compound has emerged as a herbicide with a distinct mode of action that differentiates it from many existing compounds that directly inhibit cellulose biosynthesis[1]. This document serves as an in-depth resource for understanding the nuanced effects of this compound on plant cell wall physiology.

Quantitative Effects of this compound

The primary observable effect of this compound is the inhibition of cell expansion. This has been quantified in various plant species, demonstrating its high efficacy, particularly in grasses.

Table 1: Inhibitory Effects of this compound on Cell Expansion [2][3]

Plant SpeciesTissue TypeParameterValue
Maize (Zea mays)Suspension CultureID₅₀~5 nM
Spinach (Spinacia oleracea)Suspension CultureID₅₀~30 nM
Rose (Rosa sp.)Suspension CultureID₅₀~250 nM

ID₅₀: The concentration of a drug that gives half-maximal response.

Crucially, studies have shown that this inhibition of expansion is not due to an effect on the synthesis of the primary structural components of the cell wall.

Table 2: Effect of this compound on the Incorporation of ¹⁴C-Glucose into Cell Wall Polysaccharides in Maize Cell Cultures [1][4][5][6][7]

Cell Wall ComponentTreatment (80 nM this compound)¹⁴C Incorporation (relative to control)
Total Non-cellulosic Sugars2 hoursNo significant effect
- Arabinose2 hoursNo significant effect
- Xylose2 hoursNo significant effect
- Mannose2 hoursNo significant effect
- Galactose2 hoursNo significant effect
- Glucose (non-cellulosic)2 hoursNo significant effect
- Uronic acids2 hoursNo significant effect
Cellulose2 hoursNo significant effect

Mechanism of Action: A Focus on Wall Extensibility

Research has demonstrated that this compound's inhibitory action on cell growth is not a consequence of reduced turgor pressure[2][3]. Instead, the evidence strongly points towards a direct or indirect effect on the cell wall's ability to expand, a property known as wall extensibility. The precise molecular target remains to be elucidated, but several key processes involved in wall loosening and tightening have been investigated and ruled out.

Processes Unaffected by this compound
  • Polysaccharide Biosynthesis: As detailed in Table 2, the synthesis of major cell wall polysaccharides, including cellulose, is not inhibited by this compound[1][4][5][6][7]. This distinguishes it from herbicides like isoxaben and dichlobenil[1].

  • Xyloglucan Endotransglucosylase (XET) Activity: XETs are enzymes that play a crucial role in modifying the xyloglucan-cellulose network, a process believed to be essential for cell wall loosening. This compound has been shown to have no effect on the in vitro activity of XET, nor on the in vivo levels of XET activity in treated cells[1][7].

  • Peroxidase Activity: Peroxidases are involved in various cell wall processes, including the cross-linking of phenolic compounds, which can lead to wall tightening. Studies have found that this compound does not affect peroxidase activity in the cell wall[1][4][7].

  • Apoplastic Ascorbate Consumption: Ascorbate in the apoplast is thought to be involved in generating hydroxyl radicals that can cleave polysaccharide chains and contribute to wall loosening. This compound does not alter the rate of apoplastic ascorbate consumption[1][4][7].

The following diagram illustrates the known logical relationships of this compound's effects.

Oxaziclomefone_Effects This compound This compound CellExpansion Cell Expansion This compound->CellExpansion Inhibits WallExtensibility Cell Wall Extensibility This compound->WallExtensibility Decreases TurgorPressure Turgor Pressure This compound->TurgorPressure No Effect PolysaccharideBiosynthesis Polysaccharide Biosynthesis (Cellulose, Hemicellulose, etc.) This compound->PolysaccharideBiosynthesis No Effect XET_Activity Xyloglucan Endotransglucosylase (XET) Activity This compound->XET_Activity No Effect Peroxidase_Activity Peroxidase Activity This compound->Peroxidase_Activity No Effect Ascorbate_Consumption Apoplastic Ascorbate Consumption This compound->Ascorbate_Consumption No Effect UnknownTarget Unknown Molecular Target This compound->UnknownTarget Acts on WallExtensibility->CellExpansion Enables UnknownTarget->WallExtensibility Regulates

Caption: Logical relationships of this compound's known effects on plant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Analysis of Cell Wall Polysaccharide Biosynthesis

This protocol outlines the method used to determine the effect of this compound on the incorporation of a radiolabeled precursor into cell wall polysaccharides.

Polysaccharide_Biosynthesis_Workflow Start Maize Cell Suspension Culture Treatment Treat with this compound (or DMSO control) Start->Treatment Incubation1 Incubate for various durations Treatment->Incubation1 Radiolabeling Add [¹⁴C]Glucose Incubation1->Radiolabeling Incubation2 Incubate for 2 hours Radiolabeling->Incubation2 Harvest Harvest Cells and Prepare Alcohol-Insoluble Residue (AIR) Incubation2->Harvest Hydrolysis Acid Hydrolysis of AIR Harvest->Hydrolysis Chromatography Paper Chromatography of Sugars Hydrolysis->Chromatography Analysis Scintillation Counting of ¹⁴C in individual sugars Chromatography->Analysis End Quantify ¹⁴C Incorporation Analysis->End

Caption: Experimental workflow for analyzing polysaccharide biosynthesis.

Methodology:

  • Cell Culture and Treatment: Maize (Zea mays L.) cell suspension cultures are maintained in a standard growth medium. For experiments, cultures are treated with a desired concentration of this compound (e.g., 80 nM) dissolved in dimethyl sulphoxide (DMSO). Control cultures receive an equivalent volume of DMSO.

  • Radiolabeling: Following a pre-incubation period with the herbicide, D-[U-¹⁴C]glucose is added to the cultures to a final concentration of approximately 1 µCi/mL. The cultures are then incubated for a further 2 hours to allow for the incorporation of the radiolabel into newly synthesized polysaccharides.

  • Cell Wall Isolation (Alcohol-Insoluble Residue - AIR): After the labeling period, the cells are harvested by filtration and washed. The cells are then homogenized in 80% (v/v) ethanol and boiled to inactivate enzymes. The resulting insoluble material is washed sequentially with ethanol, methanol:chloroform, and acetone to remove soluble components, yielding the AIR, which is enriched in cell wall material.

  • Hydrolysis and Analysis: The AIR is hydrolyzed with 2 M trifluoroacetic acid (TFA) to release neutral monosaccharides. The hydrolysate is then analyzed by paper chromatography. The separated monosaccharides are located, excised from the chromatogram, and the amount of ¹⁴C in each sugar is quantified by liquid scintillation counting. For cellulose analysis, the TFA-insoluble residue is further hydrolyzed with sulfuric acid.

Xyloglucan Endotransglucosylase (XET) Activity Assay

This protocol describes the in vitro assay used to measure the activity of XET enzymes.

Methodology:

  • Enzyme Extraction: XET is extracted from plant tissues (e.g., maize roots) by homogenizing in a suitable buffer (e.g., 50 mM MES, pH 6.0, containing 10 mM CaCl₂ and 1 mM ascorbate). The homogenate is centrifuged, and the supernatant containing the enzyme is used for the assay.

  • Reaction Mixture: The standard assay mixture (total volume of 40 µL) contains:

    • Tamarind xyloglucan (2 mg/mL) as the donor substrate.

    • [³H]Xyloglucan-derived nonasaccharide ([³H]XG9) as the acceptor substrate.

    • The enzyme extract.

    • This compound or DMSO (for control).

  • Incubation: The reaction is incubated at 25°C for a defined period (e.g., 1 hour).

  • Termination and Product Separation: The reaction is terminated by adding formic acid. The reaction mixture is then spotted onto a filter paper. The unincorporated [³H]XG9 is washed away with 70% ethanol, while the high-molecular-weight radiolabeled product (formed by the action of XET) remains bound to the paper.

  • Quantification: The radioactivity remaining on the filter paper is measured by liquid scintillation counting to determine the XET activity.

Peroxidase Activity Assay

This protocol details a method for measuring peroxidase activity in the cell wall.

Methodology:

  • Enzyme Extraction: Cell wall-associated peroxidases can be extracted from the AIR by incubation with a high salt buffer (e.g., 1 M NaCl).

  • Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette and contains:

    • A suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • A chromogenic substrate (e.g., guaiacol or pyrogallol).

    • The enzyme extract.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂). The rate of oxidation of the chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol) over time.

  • Activity Calculation: The enzyme activity is calculated from the initial rate of the reaction and expressed in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Apoplastic Ascorbate Consumption Assay

This protocol describes how to measure the consumption of ascorbate in the apoplast of plant cells.

Methodology:

  • Cell Culture and Treatment: Plant cell suspension cultures are treated with this compound or DMSO as described previously.

  • Ascorbate Addition: L-ascorbic acid is added to the culture medium to a final concentration of approximately 200 µM.

  • Sampling and Analysis: Aliquots of the culture medium are taken at various time points. The concentration of ascorbate in the medium is determined using a colorimetric method, such as the 2,6-dichlorophenolindophenol (DCPIP) assay. DCPIP is a blue dye that is reduced by ascorbate to a colorless form. The decrease in absorbance of DCPIP at a specific wavelength (e.g., 520 nm) is proportional to the amount of ascorbate present.

  • Rate Calculation: The rate of ascorbate consumption is calculated from the change in ascorbate concentration over time.

Conclusion and Future Directions

This compound represents a unique tool for probing the mechanisms of plant cell wall expansion. The existing body of research clearly indicates that its mode of action is not through the inhibition of the synthesis of major structural polysaccharides but rather through a more subtle modulation of cell wall extensibility. The fact that it does not affect known wall-loosening or -tightening enzymatic machinery suggests the existence of a novel, as-yet-unidentified target within the complex network of proteins and polysaccharides that govern cell growth.

Future research should be directed towards identifying the specific molecular target of this compound. This could involve affinity chromatography with labeled this compound to isolate binding proteins, or genetic approaches such as screening for resistant mutants. Unraveling the precise mechanism of this herbicide will not only contribute to the development of more effective and selective weed control strategies but will also provide invaluable insights into the fundamental processes of plant cell growth and morphogenesis.

References

Metabolic Pathway of Oxaziclomefone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziclomefone is a systemic herbicide utilized for the control of annual grasses and sedges in rice paddies. Its mode of action is the inhibition of cell expansion, a mechanism distinct from many other herbicide classes. The selectivity of this compound between tolerant crops such as rice and susceptible weeds is attributed to differential rates of metabolism. While the precise metabolic pathway, including the full range of metabolites and enzymatic processes, is not extensively detailed in publicly available literature, this guide synthesizes the current understanding of its fate in plants. This document summarizes key quantitative data on its dissipation, outlines common experimental protocols for its analysis, and provides visualizations of its proposed high-level metabolic fate and analytical workflows.

Introduction

This compound, with the IUPAC name 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one, is a pre-emergence and early post-emergence herbicide. It is particularly effective against gramineous weeds like barnyard grass (Echinochloa crus-galli) in rice cultivation. Its primary mechanism of action is the inhibition of cell expansion in the roots and shoots of susceptible plants, without affecting turgor pressure, suggesting an effect on cell wall extensibility. The safety of this compound in rice is due to the rapid metabolism of the compound into non-herbicidal metabolites by the crop, a process that is significantly slower in target weeds.

Mode of Action

This compound's herbicidal activity stems from its ability to block plant growth by inhibiting cell expansion, particularly in the roots of grass species. This is achieved without altering the plant's turgor pressure or ability to acidify the apoplast, processes crucial for cell growth. The herbicide does not appear to directly interfere with the biosynthesis of major cell wall polysaccharides, the action of xyloglucan endotransglucosylase (a wall-loosening enzyme), or peroxidase activity (a wall-tightening enzyme). This suggests a novel target within the complex process of cell wall loosening and synthesis.

Metabolic Fate and Dissipation in Plants

While specific metabolic products of this compound in plants are not clearly identified in the reviewed literature, studies have focused on its dissipation kinetics, providing insights into the overall rate of metabolism. The breakdown of this compound is a key factor in its selectivity.

Quantitative Data on Dissipation

The persistence of this compound in rice plants is relatively short. The half-life of this compound in rice plants has been reported to be between 3.2 and 4.4 days. One study observed a half-life of 3.2–3.5 days in rice plants. The mean half-life of this compound residues in rice plants was determined to be 4.4 days in another field study. This rapid degradation contributes to low residue levels in the harvested crop.

Plant MatrixHalf-life (t_1/2) in DaysReference
Rice Plants3.2 - 4.4
Rice Plants4.4

Experimental Protocols

The analysis of this compound residues in plant matrices typically involves extraction, cleanup, and determination by gas chromatography.

Sample Preparation and Extraction
  • Homogenization: A representative sample of the plant material (e.g., rice plant, straw, husked rice) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent. A common method involves extraction with acetone followed by partitioning into dichloromethane.

  • Cleanup: The crude extract is cleaned up to remove interfering co-extractives. This is often achieved using column chromatography with silica gel. The column is first washed with a non-polar solvent like petroleum ether, and then the this compound is eluted with a more polar solvent mixture, such as petroleum ether/ethyl acetate.

Analytical Determination
  • Gas Chromatography (GC): The final determination of this compound residues is commonly performed using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). An HP-1 or similar capillary column is often used for separation.

Visualizations

Conceptual Metabolic Pathway of this compound in Plants

The following diagram illustrates a high-level conceptual pathway for the uptake and detoxification of this compound in a tolerant plant like rice. The exact chemical structures of the metabolites are not specified due to a lack of detailed information in the public domain.

Metabolic_Pathway cluster_plant Tolerant Plant Cell (e.g., Rice) cluster_weed Susceptible Weed Cell Oxaziclomefone_external This compound (in apoplast) Oxaziclomefone_internal This compound (intracellular) Oxaziclomefone_external->Oxaziclomefone_internal Uptake Metabolites Metabolites (e.g., hydroxylated, cleaved) Oxaziclomefone_internal->Metabolites Phase I Metabolism (Oxidation, Hydrolysis) Conjugates Conjugates (e.g., with glucose, amino acids) Metabolites->Conjugates Phase II Metabolism (Conjugation) Sequestration Sequestration (e.g., in vacuole) Conjugates->Sequestration Phase III Metabolism (Compartmentation) Oxaziclomefone_weed This compound Target_Site Target Site (Cell Expansion Machinery) Oxaziclomefone_weed->Target_Site Slow_Metabolism Slow or No Metabolism Oxaziclomefone_weed->Slow_Metabolism

Caption: Conceptual overview of this compound metabolism in plants.

Experimental Workflow for this compound Residue Analysis

The diagram below outlines a typical workflow for the analysis of this compound residues in plant samples.

Experimental_Workflow cluster_workflow Residue Analysis Workflow Start Plant Sample Collection (e.g., Rice Straw, Grain) Homogenization Sample Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acetone) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Extraction->Partitioning Cleanup Column Chromatography Cleanup (e.g., Silica Gel) Partitioning->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration Analysis GC-NPD or GC-MS Analysis Concentration->Analysis Data Data Acquisition and Quantification Analysis->Data End Reporting of Residue Levels Data->End

Caption: Workflow for this compound residue analysis in plants.

Conclusion

The herbicidal efficacy and crop selectivity of this compound are intrinsically linked to its metabolic fate within plants. While its mode of action centers on the disruption of cell expansion, its rapid degradation in tolerant species like rice prevents phytotoxicity. The available data provides a solid understanding of its dissipation kinetics in agricultural settings. However, a detailed characterization of the metabolic pathway, including the identification of intermediate and final breakdown products and the enzymes responsible, remains an area for further public research. Such studies would provide a more complete picture of the biochemical basis for its selectivity and contribute to the broader understanding of xenobiotic metabolism in plants.

Oxaziclomefone: A Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of oxaziclomefone, a key physicochemical property influencing its environmental fate, bioavailability, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its mode of action.

Core Physical and Chemical Properties of this compound

This compound is a systemic herbicide belonging to the oxazine class of chemicals. It is characterized as a white, odorless solid with a melting point of approximately 148-149.5°C. Its chemical structure and properties contribute to its relatively low solubility in water and higher solubility in certain organic solvents.

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined and is summarized in the table below for easy comparison. These values are crucial for understanding its behavior in different environmental matrices and for the development of effective formulations.

SolventTemperature (°C)Solubility
Water205-6 mg/L
Water (pH 5)200.10 mg/L[1]
Water (pH 7)200.18 mg/L[2]
Water (pH 7.9)200.13 mg/L[1]
Water25≈ 480 nM (approximately 0.18 mg/L)[3]
Ethanol200.74 g/L
Methanol2015.2 g/L[1]
Acetone2096.0 g/L[1]
Toluene2074.2 g/L[1]
Benzene2013.2 g/L
Ethyl Acetate2067.0 g/L[1]
n-Hexane201.30 g/L[1]
Ether203.0 g/L
Petroleum Ether200.41 g/L

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is typically performed using the shake-flask method followed by quantitative analysis of the saturated solution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose.

Shake-Flask Method for Solubility Determination

This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.

Caption: Workflow for the shake-flask solubility determination method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the quantitative analysis of this compound in solution.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX SB-C18 (250mm × 4.6mm, 5µm) or a similar C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 1 µL.

  • Detection Wavelength: 220 nm.

  • Quantification: External standard method. A calibration curve is generated by injecting standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Analysis

GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) is another effective method for determining this compound concentrations.

  • Instrumentation: An Agilent 6890N GC system or equivalent with an NPD.

  • Column: HP-1 capillary column or similar.

  • Carrier Gas: Helium.

  • Injector Temperature: Programmed for optimal separation.

  • Detector Temperature: Optimized for NPD performance.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of this compound from other components.

  • Quantification: External standard method, similar to the HPLC procedure.

Mode of Action: Inhibition of Cell Expansion

This compound's herbicidal activity stems from its ability to inhibit the growth of susceptible plants, particularly grasses, by blocking cell expansion. It does not affect turgor pressure but rather decreases cell wall extensibility. This unique mode of action makes it a valuable tool in weed management.

G cluster_herbicide This compound Action cluster_plant Plant Physiological Response This compound This compound Application Uptake Uptake by Roots and Shoots This compound->Uptake Translocation Translocation within the Plant Uptake->Translocation CellWall Interaction with Cell Wall Components Translocation->CellWall Inhibition Inhibition of Cell Wall Loosening CellWall->Inhibition ReducedExtensibility Decreased Cell Wall Extensibility Inhibition->ReducedExtensibility GrowthInhibition Inhibition of Cell Expansion ReducedExtensibility->GrowthInhibition NoTurgorChange Turgor Pressure Unaffected PlantDeath Plant Growth Arrest and Death GrowthInhibition->PlantDeath

Caption: Logical workflow of this compound's mode of action in plants.

References

Oxaziclomefone: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide notable for its efficacy in controlling a variety of weeds in rice paddies. Developed through a collaboration between Mitsubishi Chemical Corporation and Bayer CropScience, it was first introduced in Japan in 2000.[1] Its unique mode of action, which involves the inhibition of plant cell expansion, distinguishes it from many other classes of herbicides and makes it a valuable tool in modern weed management strategies.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its environmental fate, bioavailability, and for the development of effective formulations.

PropertyValueReference(s)
IUPAC Name 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one[1][2][3][4][5]
CAS Number 153197-14-9[1][2][3][4][6][7][8][9][10][11]
Molecular Formula C₂₀H₁₉Cl₂NO₂[2][3][4][6][9]
Molecular Weight 376.28 g/mol [1][3][4][6][7][9][12]
Physical State White crystalline solid[4]
Melting Point 147 - 151 °C[6][12]
Boiling Point 518.6 ± 50.0 °C (Predicted)[12]
Density 1.277 ± 0.06 g/cm³ (Predicted)[12]
Water Solubility 0.18 mg/L (at 20 °C, pH 7)[4]
Vapor Pressure 1.33 x 10⁻² mPa (at 20 °C)[4]
Octanol-Water Partition Coefficient (Log P) 4.01[4]
pKa -2.24 ± 0.60 (Predicted)[12]

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.[1][2][3][6][12] These guidelines ensure data consistency and reliability across different laboratories and regulatory bodies.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a crystalline solid.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology (Capillary Method - based on OECD Guideline 102):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of approximately 3 mm.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) equipped with a calibrated thermometer or an electronic temperature sensor is used.[4][7]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

    • For an accurate determination, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[4]

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.

Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a substance.

Principle: The saturation mass concentration of this compound in water is determined at a specific temperature.

Methodology (Column Elution Method - based on OECD Guideline 105):

This method is suitable for substances with low water solubility, such as this compound.[13][14]

  • Apparatus: A temperature-controlled column packed with an inert support material coated with an excess of the test substance.

  • Procedure:

    • Water is passed through the column at a slow, controlled flow rate to ensure saturation.

    • The eluate is collected in fractions.

    • The concentration of this compound in the aqueous fractions is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The plateau of the concentration curve represents the water solubility.

Vapor Pressure Determination

Vapor pressure indicates the tendency of a substance to volatilize and is important for assessing its potential for atmospheric transport.

Principle: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature is measured.

Methodology (Knudsen Effusion Method - based on OECD Guideline 104):

This method is suitable for substances with low vapor pressures.[10]

  • Apparatus: A Knudsen effusion cell, which is a small container with a very small orifice, placed in a high-vacuum chamber. The cell is located on a sensitive microbalance.

  • Procedure:

    • A known amount of this compound is placed in the effusion cell.

    • The system is evacuated, and the cell is heated to a constant temperature.

    • The rate of mass loss of the substance effusing through the orifice is measured by the microbalance.

    • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.[10]

Octanol-Water Partition Coefficient (Log P) Determination

The n-octanol/water partition coefficient is a measure of a chemical's lipophilicity and its potential for bioaccumulation.

Principle: The ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water is determined.

Methodology (Slow-Stirring Method - based on OECD Guideline 117):

This method is particularly suitable for substances with high Log P values, like this compound.[11]

  • Procedure:

    • A solution of this compound in n-octanol saturated with water and a volume of water saturated with n-octanol are placed in a temperature-controlled vessel.

    • The two phases are stirred slowly for a prolonged period to allow for equilibrium to be reached without the formation of an emulsion.

    • After reaching equilibrium, the phases are separated.

    • The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathway

The herbicidal activity of this compound stems from its ability to inhibit the growth of susceptible plants by blocking cell expansion, particularly in the roots.[1][4] This effect is achieved without altering the plant's turgor pressure, indicating a direct impact on the extensibility of the cell wall.[15][16]

Recent research has identified the specific site of action of this compound as the inhibition of acyl-ACP thioesterase (FAT) , an enzyme involved in lipid biosynthesis.[17] The inhibition of FAT disrupts the normal fatty acid metabolism within the plant, which is crucial for the synthesis of various cellular components, including those required for cell wall formation and modification. This disruption ultimately leads to a decrease in cell wall extensibility and the cessation of cell growth.

Oxaziclomefone_Signaling_Pathway This compound This compound FAT Acyl-ACP Thioesterase (FAT) This compound->FAT Inhibits Fatty_Acid_Metabolism Fatty Acid Metabolism FAT->Fatty_Acid_Metabolism Catalyzes Cell_Wall_Components Synthesis of Cell Wall Components Fatty_Acid_Metabolism->Cell_Wall_Components Leads to Cell_Wall_Extensibility Cell Wall Extensibility Cell_Wall_Components->Cell_Wall_Extensibility Maintains Cell_Expansion Cell Expansion Cell_Wall_Extensibility->Cell_Expansion Allows for Plant_Growth Plant Growth Cell_Expansion->Plant_Growth Drives

Mechanism of Action of this compound

Experimental Workflow for Assessing Herbicide Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on plant cells, from initial treatment to the analysis of its impact on cellular processes.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis Plant_Culture Plant Cell Culture (e.g., Maize) Treatment Incubation with This compound Plant_Culture->Treatment Herbicide_Prep This compound Stock Solution Herbicide_Prep->Treatment Growth_Assay Cell Growth and Viability Assays Treatment->Growth_Assay Biochemical_Assay Biochemical Assays (e.g., Enzyme Activity) Treatment->Biochemical_Assay Microscopy Microscopy (Cell Morphology) Treatment->Microscopy Residue_Analysis Residue Analysis (GC/HPLC) Treatment->Residue_Analysis Data_Analysis Data Analysis and Interpretation Growth_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Microscopy->Data_Analysis Residue_Analysis->Data_Analysis

Workflow for Herbicide Effect Assessment

Conclusion

This compound represents a significant herbicidal agent with a well-characterized set of physicochemical properties and a distinct mode of action. Its inhibition of acyl-ACP thioesterase provides a specific target for its herbicidal effects, leading to the disruption of cell wall extensibility and ultimately, the inhibition of plant growth. The standardized experimental protocols outlined in this guide are essential for the continued study and regulatory assessment of this compound and other agrochemicals. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Oxaziclomefone Residues

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the detection and quantification of Oxaziclomefone residues in various environmental and agricultural matrices. The protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis and food safety.

Overview of Analytical Techniques

The primary methods for analyzing this compound residues involve chromatographic separation coupled with sensitive detection. Gas Chromatography (GC) and Liquid Chromatography (LC) are the main separation techniques. For detection, Nitrogen-Phosphorus Detectors (NPD), and more commonly, Mass Spectrometry (MS) are employed due to their high selectivity and sensitivity.[1]

  • Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. GC coupled with an NPD or a Mass Spectrometer (GC-MS or GC-MS/MS) is a robust method for this compound analysis.[2][3]

  • Liquid Chromatography (LC): Particularly effective for polar, non-volatile, or thermally labile compounds. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for multi-residue analysis, offering excellent sensitivity and specificity.[3][4][5]

Sample preparation is a critical step to extract the analyte from the complex matrix and remove interfering substances.[3] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]

Analytical_Techniques_Overview Soil Soil LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) QuEChERS QuEChERS Water Water Rice Rice & Crops GC Gas Chromatography (GC) LLE->GC SPE->GC QuEChERS->GC LC Liquid Chromatography (LC) QuEChERS->LC NPD NPD GC->NPD MSMS Tandem MS (MS/MS) GC->MSMS LC->MSMS

Figure 1: General logical workflow for this compound residue analysis.

Application Note 1: Analysis of this compound in Soil, Water, and Rice by GC-NPD

This protocol details a classic approach using solvent extraction, column cleanup, and Gas Chromatography with a Nitrogen-Phosphorus Detector.

Experimental Protocol

1. Sample Preparation and Extraction

  • Soil Samples:

    • Weigh 20 g of a homogenized soil sample into a flask.[8]

    • Add 50 mL of acetone and extract by shaking for 30 minutes.[8]

    • Filter the extract through a Büchner funnel. Repeat the extraction of the filter cake with another 50 mL of acetone.[8]

    • Combine the filtrates and concentrate to near dryness using a rotary evaporator at 35°C.[8][9]

    • Dissolve the residue in 20 mL of a 10% NaCl solution and transfer to a 250 mL separatory funnel.[8]

    • Perform liquid-liquid partitioning by extracting twice with 20 mL of petroleum ether.[8]

    • Combine the organic layers and dry by passing through anhydrous sodium sulfate.[8][9]

    • Concentrate the extract to dryness for the cleanup step.[9]

  • Water Samples:

    • Take a representative water sample (e.g., 500 mL) and transfer it to a 1 L separatory funnel.

    • Add 50 mL of 10% NaCl solution.[9]

    • Extract three times by partitioning with 30 mL of dichloromethane.[9]

    • Combine the organic layers and dry by passing through anhydrous sodium sulfate.[9]

    • Concentrate the extract to dryness for the cleanup step.[9]

  • Rice Plant Samples:

    • Homogenize a representative sample of rice plants.

    • Follow the extraction procedure for soil samples, but use petroleum ether for the liquid-liquid partitioning step.[9]

2. Column Cleanup (Silica Gel)

  • Prepare a glass column packed with 2.5 g of silica gel (deactivated with 5% water).[9]

  • Pre-wash the column with 10 mL of petroleum ether.[9]

  • Dissolve the dried extract from the previous step in a small volume of petroleum ether and load it onto the column.

  • Elute the column with 40 mL of a petroleum ether/ethyl acetate mixture (92:8 v/v).[9]

  • Collect the eluate and concentrate it to 1-2 mL.

  • Add acetone and bring the final volume to 5 mL for GC analysis.[8][9]

3. GC-NPD Instrumental Analysis

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).[8][9]

  • Column: HP-1 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[8][9]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: 150°C (hold 1 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Injection Volume: 1 µL

Application Note 2: Multi-Residue Analysis using QuEChERS Extraction and LC-MS/MS

This protocol describes the widely used QuEChERS method for sample preparation, followed by highly sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is suitable for a broad range of food and agricultural matrices.

Experimental Protocol

1. Sample Preparation (QuEChERS AOAC Method)

  • Weigh 15 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 15 mL of acetonitrile containing 1% acetic acid.[10]

  • Add internal standards if required.

  • Cap the tube and shake vigorously for 1 minute to ensure the solvent fully interacts with the sample.[6][11]

  • Add the salting-out mixture: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately cap and shake vigorously for 1 minute. The mixture will heat up and phase separation will occur.[6]

  • Centrifuge the tube at ≥3000 x g for 5 minutes.[6][11]

QuEChERS_Workflow cluster_extraction Extraction Step cluster_dSPE Dispersive SPE (dSPE) Cleanup start Start: Homogenized Sample step1 1. Weigh 15g sample into 50mL tube start->step1 step2 2. Add 15mL Acetonitrile (1% Acetic Acid) step1->step2 step3 3. Shake vigorously for 1 min step2->step3 step4 4. Add MgSO4 and NaOAc salts step3->step4 step5 5. Shake for 1 min & Centrifuge step4->step5 step6 6. Transfer 6mL of supernatant to dSPE tube step5->step6 step7 7. dSPE tube contains MgSO4 and PSA step6->step7 step8 8. Vortex for 30s & Centrifuge step9 9. Collect supernatant for analysis step8->step9 end Final Extract for LC-MS/MS or GC-MS/MS step9->end

Figure 2: Experimental workflow for the QuEChERS sample preparation method.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 6 mL of the acetonitrile supernatant (upper layer) from the extraction step into a 15 mL dSPE centrifuge tube.[11]

  • The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent to remove sugars, fatty acids, and other interferences.

  • Cap the tube and vortex for 30 seconds.[6]

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Transfer a portion to an autosampler vial for analysis.[12]

3. LC-MS/MS Instrumental Analysis

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[11]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be optimized for maximum sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for this compound.

ParameterMethodMatrixValueReference
Limit of Quantification (LOQ) GC-NPDSoil0.01 mg/kg[9]
GC-NPDWater0.01 mg/kg[9]
GC-NPDRice Plants0.01 mg/kg[9]
GC-NPDHusked Rice0.01 mg/kg[9]
GC-NPDRice Hull0.02 mg/kg[9]
Mean Recovery GC-NPDVarious (Soil, Water, Rice)84.4% - 108.2%[8][9]
Relative Standard Deviation (RSD) GC-NPDVarious (Soil, Water, Rice)2.4% - 17.2%[8][9]
Limit of Quantification (LOQ) GC/MS/MSFruits & Vegetables5 ng/mL (in extract)[10]
Recovery LC-MS/MS & GC-MS/MSGrasshoppersAverage 84% - 89%[13]
RSD LC-MS/MS & GC-MS/MSGrasshoppers3% - 29%[13]

References

Application of Oxaziclomefone in Rice Paddy Weed Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone class, utilized for the control of annual grass weeds, sedges, and some broadleaf weeds in rice paddies.[1] Its unique mode of action, which involves the inhibition of cell expansion, particularly in gramineous weeds, makes it a valuable tool in weed management strategies, especially in scenarios with resistance to other herbicide classes.[2][3] This document provides detailed application notes and protocols for the use of this compound in a research and development context.

Mechanism of Action

This compound is absorbed primarily through the roots and the base of stems and leaves of weeds.[4] Following absorption, it is translocated within the plant. The primary mode of action is the inhibition of cell expansion, which leads to the cessation of growth, chlorosis (yellowing) of the stems and leaves, and eventual death of the susceptible weed.[2] This mechanism is distinct from many other herbicide classes.[3] While the precise molecular target is still under investigation, it is known to decrease cell wall extensibility without affecting turgor pressure.[3]

Data Presentation

Table 1: Efficacy of this compound on Common Rice Paddy Weeds

Weed SpeciesCommon NameEfficacy (%)Application Rate (g a.i./ha)Application TimingReference(s)
Echinochloa crus-galliBarnyard Grass92.610% SC formulationPre-emergence[1]
Echinochloa colonaJungle Rice>80594 (in combination)Pre-emergence[5]
Cyperus difformisSmallflower Umbrella SedgeLow ActivityNot specifiedNot specified[6]
Fimbristylis littoralisLesser FimbristylisEffective ControlNot specifiedNot specified[6]
Monochoria vaginalisPickerel WeedEffective ControlNot specifiedNot specified[7]
Elatine spp.WaterwortEffective ControlNot specifiedNot specified[7]
Leptochloa chinensisChinese SprangletopEffective ControlNot specifiedNot specified[7]

Table 2: Application Rates and Timings for this compound Formulations

FormulationApplication RateApplication TimingTarget WeedsReference(s)
10% Suspension Concentrate (SC)Not specified (recommended dose)Pre-emergenceBarnyard grass, Proso millet[1]
1%, 10%, 30% Suspension Concentrate (SC)Not specifiedNot specifiedBarnyard grass, Sagebrush, Exotic sedge[4]
Pyrazosulfuron-ethyl 8.4% + this compound 20% Wettable Powder (WP)21 + 50 g a.i./haPre-emergenceGrasses, Sedges, Broadleaved weeds[6][8]
Pyrazosulfuron-ethyl 8.4% + this compound 20% Wettable Powder (WP)26.25 + 62.5 g a.i./haPre-emergenceGrasses, Sedges, Broadleaved weeds[6]
This compound, Pyrazosulfuron, Pretilachlor Ternary Effervescent Tablet2000-2500 g/hm² (product)Post-transplantingAnnual weeds (barnyard grass, moleplant seed, arrowhead, etc.)[9]

Experimental Protocols

1. Protocol for Evaluating the Efficacy of this compound in Rice Paddies

This protocol is based on general guidelines for herbicide efficacy trials in rice.

Objective: To determine the dose-response and efficacy of this compound on target weed species in a simulated or field rice paddy environment.

Materials:

  • This compound formulation(s) to be tested

  • Rice seeds or seedlings (variety specified)

  • Seeds of target weed species (Echinochloa crus-galli, Cyperus difformis, etc.)

  • Pots or designated field plots

  • Paddy soil mix

  • Knapsack sprayer or precision laboratory sprayer

  • Quadrat for sampling (e.g., 0.25 m²)

  • Drying oven

  • Analytical balance

Methodology:

  • Experimental Design: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended.[10] Treatments should include a range of this compound application rates, a weedy check (untreated), and a weed-free check (manual weeding).

  • Plot/Pot Preparation:

    • For pot studies, fill pots with a standardized paddy soil mix.

    • For field studies, prepare the land according to standard rice cultivation practices. Ensure good water management capabilities.

  • Sowing/Transplanting:

    • Sow rice seeds or transplant seedlings at the appropriate depth and density.

    • Broadcast a known density of target weed seeds to ensure uniform infestation.

  • Herbicide Application:

    • Pre-emergence Application: Apply this compound within 1-3 days after sowing or transplanting, before weed emergence.

    • Post-emergence Application: Apply at the specified weed growth stage (e.g., 2-3 leaf stage).

    • Use a calibrated sprayer to ensure accurate and uniform application. The spray volume should be appropriate to ensure thorough coverage (e.g., 300-400 L/ha).

  • Water Management: Maintain a shallow water layer (2-5 cm) in the plots/pots after application, as recommended for the specific formulation.

  • Data Collection:

    • Weed Control Efficacy: At specified intervals (e.g., 15, 30, and 45 days after treatment), visually assess weed control using a rating scale (e.g., 0-100%, where 0 = no control and 100 = complete control).

    • Weed Density: Count the number of individual weed species within a quadrat placed randomly in each plot.

    • Weed Biomass: Harvest all weeds within the quadrat, dry them in an oven at 70-80°C to a constant weight, and record the dry weight.

    • Crop Phytotoxicity: Visually assess any injury to the rice plants (e.g., stunting, chlorosis, necrosis) using a rating scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects. Calculate the herbicide efficacy as a percentage reduction in weed density or biomass compared to the weedy check.

2. Protocol for Residue Analysis of this compound in Soil and Water

This protocol is a generalized procedure based on published methods.

Objective: To determine the concentration of this compound residues in soil and water samples from treated rice paddies.

Materials:

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a high-performance liquid chromatograph (HPLC)

  • Analytical standards of this compound

  • Organic solvents (e.g., acetone, dichloromethane, ethyl acetate, acetonitrile)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • Rotary evaporator

  • Centrifuge

  • Glassware

Methodology:

  • Sample Collection: Collect soil and water samples from the treated plots at specified time intervals after application. Store samples appropriately (e.g., frozen) until analysis.

  • Extraction:

    • Water: Extract a known volume of the water sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Repeat the extraction multiple times.

    • Soil: Extract a known weight of the soil sample with an appropriate solvent (e.g., acetone or acetonitrile) by shaking or sonication.

  • Cleanup:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

    • If necessary, perform a cleanup step using SPE cartridges to remove interfering substances.

  • Analysis:

    • Dissolve the final extract in a suitable solvent.

    • Inject an aliquot into the GC-NPD or HPLC system.

    • Identify and quantify this compound by comparing the retention time and peak area to those of the analytical standards.

  • Quality Control: Include blank and spiked samples to assess the recovery and precision of the method.

Mandatory Visualization

G cluster_herbicide_action This compound Action on Susceptible Weed This compound This compound Application Uptake Uptake by Roots and Shoots This compound->Uptake Translocation Systemic Translocation Uptake->Translocation TargetSite Inhibition of Cell Wall Expansion Translocation->TargetSite GrowthArrest Cessation of Growth TargetSite->GrowthArrest Symptoms Chlorosis and Necrosis GrowthArrest->Symptoms WeedDeath Weed Death Symptoms->WeedDeath G cluster_workflow Herbicide Efficacy Trial Workflow Design Experimental Design (RCBD) Setup Plot/Pot Setup and Sowing Design->Setup Application Herbicide Application (Pre/Post-emergence) Setup->Application Maintenance Water Management and Crop Maintenance Application->Maintenance DataCollection Data Collection (Weed Control, Density, Biomass, Phytotoxicity) Maintenance->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results Interpretation and Reporting Analysis->Results G cluster_residue_analysis Residue Analysis Workflow Sampling Sample Collection (Soil and Water) Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration Analysis Instrumental Analysis (GC-NPD / HPLC) Concentration->Analysis Quantification Quantification against Standards Analysis->Quantification Reporting Reporting of Residue Levels Quantification->Reporting

References

Application Notes and Protocols: Formulation of Oxaziclomefone as a Suspension Concentrate (SC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of the herbicide Oxaziclomefone as a suspension concentrate (SC). This document outlines the key components, provides a model formulation, details the preparation process, and describes essential quality control protocols.

Introduction to this compound and SC Formulations

This compound is a selective herbicide used for the control of various weeds in rice paddies. Its mode of action is the inhibition of acyl-ACP thioesterase (FAT), a key enzyme in fatty acid biosynthesis in plants. Formulating this compound as a suspension concentrate (SC) offers several advantages, including a higher concentration of the active ingredient, improved handling safety due to the absence of flammable solvents, and enhanced biological efficacy. An SC is a stable dispersion of fine solid particles of the active ingredient in a continuous liquid phase, typically water.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a stable and effective SC formulation.

PropertyValue
Molecular Formula C₂₀H₁₉Cl₂NO₂
Molecular Weight 376.3 g/mol
Melting Point 147-148 °C
Water Solubility 1.6 mg/L at 20 °C
Appearance White crystalline solid

Model Formulation of this compound SC (200 g/L)

The following table (Table 2) provides a model formulation for a 200 g/L this compound suspension concentrate. The concentration ranges are indicative and may require optimization based on the specific grade of inert ingredients used and the desired final product characteristics.

ComponentFunctionConcentration (% w/w)
This compound (98% technical) Active Ingredient20.4
Wetting Agent (e.g., Sodium dodecylbenzenesulfonate) Reduces surface tension of water, allowing it to wet the solid particles2.0 - 4.0
Dispersing Agent (e.g., Lignosulfonate or Polycarboxylate) Prevents agglomeration of particles3.0 - 6.0
Antifreeze Agent (e.g., Propylene Glycol) Prevents freezing at low temperatures5.0 - 10.0
Thickener (e.g., Xanthan Gum) Increases viscosity to prevent settling of particles0.2 - 0.5
Antifoaming Agent (e.g., Silicone-based) Prevents foam formation during manufacturing and dilution0.1 - 0.5
Biocide (e.g., Isothiazolinone-based) Prevents microbial growth0.1 - 0.3
Water Continuous PhaseTo 100%

Experimental Protocols

Preparation of this compound SC

This protocol describes the laboratory-scale preparation of a 200 g/L this compound SC.

Materials and Equipment:

  • This compound technical powder

  • Wetting agent

  • Dispersing agent

  • Propylene glycol

  • Xanthan gum

  • Antifoaming agent

  • Biocide

  • Distilled water

  • High-shear mixer

  • Bead mill

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, add the required amount of water, propylene glycol, wetting agent, and dispersing agent. Mix with a magnetic stirrer until all components are dissolved.

  • Preparation of the Mill Base: While stirring the aqueous phase, slowly add the this compound technical powder. Continue stirring until a homogenous slurry is formed. Add a few drops of the antifoaming agent.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size is achieved (typically a median particle size of 2-5 µm). Monitor the temperature during milling to avoid overheating.

  • Final Formulation: Transfer the milled concentrate to a mixing vessel.

  • Thickener Addition: In a separate container, prepare a 2% pre-gel of xanthan gum in water. Slowly add the xanthan gum pre-gel to the milled concentrate under gentle agitation until the desired viscosity is reached.

  • Final Additions: Add the biocide and the remaining antifoaming agent. Continue to mix for another 15-20 minutes to ensure a homogenous formulation.

  • Quality Control: Perform the quality control tests as described in the following sections.

Quality Control Protocols

Objective: To determine the particle size distribution of the suspended this compound particles.

Method: Laser Diffraction (based on ISO 13320)

Procedure:

  • Ensure the laser diffraction particle size analyzer is calibrated and the dispersant unit is clean.

  • Use distilled water as the dispersant.

  • Add a small, representative sample of the this compound SC to the dispersant until the optimal obscuration level is reached (as recommended by the instrument manufacturer).

  • Allow the sample to circulate and stabilize.

  • Perform the measurement.

  • Record the D10, D50 (median), and D90 values. The D50 should typically be in the range of 2-5 µm.

Objective: To determine the rheological properties of the SC formulation.

Method: Rotational Viscometer (e.g., Brookfield type)

Procedure:

  • Equilibrate the SC sample to a constant temperature (e.g., 20 °C).

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Immerse the spindle into the sample up to the immersion mark.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Objective: To determine the ability of the SC formulation to remain suspended after dilution in water.

Method: CIPAC MT 184

Procedure:

  • Prepare a standard hard water solution as specified in the CIPAC method.

  • Add a known amount of the this compound SC to a 250 mL graduated cylinder containing 250 mL of the standard hard water.

  • Invert the cylinder 30 times and allow it to stand undisturbed for 30 minutes.

  • Carefully siphon off the top 225 mL of the suspension.

  • Determine the concentration of this compound in the remaining 25 mL.

  • Calculate the suspensibility percentage. A typical requirement is ≥ 80%.

Objective: To evaluate the physical and chemical stability of the SC formulation over time and under different temperature conditions.

Method:

  • Accelerated Storage: Store samples at 54 ± 2 °C for 14 days (CIPAC MT 46.3).

  • Low-Temperature Stability: Store samples at 0 ± 2 °C for 7 days (CIPAC MT 39.3).

  • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., -5 °C to 20 °C).

Evaluation: After storage, the samples should be re-evaluated for:

  • Appearance (phase separation, crystal growth)

  • Particle size distribution

  • Viscosity

  • Suspensibility

  • Chemical content of this compound (by HPLC)

Objective: To visually assess the dispersibility of the SC formulation in water.

Procedure:

  • Fill a 250 mL beaker with 200 mL of standard hard water.

  • Gently pour 1-2 mL of the this compound SC onto the surface of the water.

  • Observe the spontaneous dispersion of the formulation. A good formulation will show a "blooming" or "flowering" effect as it readily disperses without agitation.

Mechanism of Action and Experimental Workflow Diagrams

Mechanism of Action of this compound

This compound inhibits the enzyme acyl-ACP thioesterase (FAT), which is crucial for the termination of fatty acid synthesis in the plastids of plants. This inhibition disrupts the supply of fatty acids necessary for membrane formation and other vital cellular functions, ultimately leading to plant death.

Oxaziclomefone_MoA cluster_plastid Plastid acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas Initiation acyl_acp Acyl-ACP fas->acyl_acp Elongation fat Acyl-ACP Thioesterase (FAT) acyl_acp->fat ffa Free Fatty Acids fat->ffa Hydrolysis membrane Membrane Synthesis & Other Metabolic Pathways ffa->membrane This compound This compound This compound->inhibition growth_inhibition Inhibition of Plant Growth membrane->growth_inhibition plant_death Plant Death growth_inhibition->plant_death

Caption: Mechanism of action of this compound.

Experimental Workflow for SC Formulation and Evaluation

The following diagram illustrates the logical flow of the experimental work involved in developing and testing an this compound SC formulation.

SC_Formulation_Workflow start Start: Define Formulation Objectives component_selection Component Selection (Wetting, Dispersing, etc.) start->component_selection prototype_prep Prototype Formulation Preparation component_selection->prototype_prep wet_milling Wet Milling prototype_prep->wet_milling qc_testing Initial Quality Control Testing (Particle Size, Viscosity) wet_milling->qc_testing optimization Formulation Optimization qc_testing->optimization optimization->component_selection Fails stability_testing Storage Stability Testing (Accelerated, Freeze-Thaw) optimization->stability_testing Passes final_qc Final Quality Control (Suspensibility, etc.) stability_testing->final_qc final_qc->optimization Fails end End: Final Formulation final_qc->end Passes

Caption: Workflow for SC formulation and evaluation.

Unraveling the Impact of Oxaziclomefone on Plant Cell Wall Extensibility: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of the herbicide Oxaziclomefone on plant cell wall extensibility. This compound is known to inhibit cell expansion, particularly in gramineous monocots, by reducing cell wall extensibility without affecting turgor pressure. Recent findings have identified its mode of action as the inhibition of acyl-ACP thioesterase (FAT), a key enzyme in fatty acid biosynthesis. These notes offer a comprehensive guide to studying the biomechanical and physiological consequences of this inhibition.

Introduction to this compound's Mode of Action

This compound is a pre-emergent herbicide that effectively controls a range of weeds. Its primary mechanism involves the inhibition of cell expansion, a fundamental process for plant growth. Unlike many other herbicides, this compound does not interfere with the synthesis of major cell wall polymers such as cellulose, hemicellulose, or pectins.[1][2][3][4] Instead, it acts by decreasing the extensibility of the cell wall, making it more rigid and resistant to the internal turgor pressure that drives cell enlargement.[5][6] The molecular target of this compound has been identified as acyl-ACP thioesterase (FAT), an enzyme crucial for terminating fatty acid synthesis in plastids. The precise signaling cascade linking FAT inhibition to altered cell wall mechanics is an active area of research.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Inhibitory Concentration (ID50) of this compound on Cell Expansion

Plant SpeciesTissue/Cell TypeID50 (nM)Reference
Zea mays (Maize)Cell Culture5[5][6]
Spinacia oleracea (Spinach)Cell Culture30[5][6]
Rosa sp. (Rose)Cell Culture250[5][6]

Table 2: Hypothetical Effects of this compound on Cell Wall Mechanical Properties

Mechanical ParameterExpected Effect of this compoundRationale
Young's Modulus (Elasticity) IncreaseA decrease in extensibility implies a stiffer cell wall, which would be reflected as a higher Young's Modulus.
Tensile Strength VariableWhile the wall is stiffer, the ultimate strength might not necessarily increase and could even decrease if the structural integrity is compromised.
Stress-Relaxation Time IncreaseA more rigid wall would relax more slowly under constant strain, leading to a longer relaxation time.
Creep Rate DecreaseReduced extensibility directly translates to a lower rate of irreversible extension (creep) under a constant load.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the impact of this compound on cell wall extensibility.

Plant Material and Herbicide Treatment

Protocol 1: Plant Growth and this compound Application

  • Plant Culture: Grow maize (Zea mays) seedlings in the dark at 25°C on moist filter paper to induce etiolation and obtain elongated hypocotyls suitable for extensibility assays.

  • Herbicide Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treatment: For in vivo studies, add this compound to the growth medium to achieve the desired final concentration (e.g., 5-100 nM). For in vitro assays on isolated cell walls, the herbicide can be added directly to the assay buffer.

  • Control: Maintain a control group treated with an equivalent concentration of DMSO without the herbicide.

Measurement of Cell Wall Extensibility

Protocol 2: Creep Assay using an Extensometer

This protocol is adapted from established methods for measuring cell wall extension.

  • Sample Preparation:

    • Excise the growing region of etiolated maize coleoptiles or hypocotyls.

    • Freeze the samples at -20°C and thaw them to disrupt the cell membranes.

    • Gently abrade the cuticle with a fine abrasive powder to allow for better solution infiltration.

    • Press the samples between glass plates to remove cellular contents, leaving the cell wall material.

  • Extensometer Setup:

    • Clamp the prepared cell wall sample between the two grips of a constant-load extensometer.

    • Submerge the sample in a cuvette containing a neutral pH buffer (e.g., 50 mM HEPES, pH 6.8).

    • Apply a constant, low tensile force (e.g., 10-20g).

  • Measurement:

    • Record the initial length of the sample.

    • Replace the neutral buffer with an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) with or without this compound.

    • Monitor and record the increase in sample length (creep) over time.

    • The rate of creep is a measure of cell wall extensibility.

Protocol 3: Tensile Testing

This protocol provides a method to determine the elastic modulus and tensile strength of the cell wall.

  • Sample Preparation:

    • Prepare dumbbell-shaped specimens from the plant tissue to ensure that fracture occurs within the central gauge region.

    • Measure the initial cross-sectional area of the gauge section.

  • Tensile Test Procedure:

    • Secure the specimen in the clamps of a universal testing machine.

    • Apply a uniaxial tensile load at a constant rate of extension.

    • Record the force and the corresponding elongation until the specimen fractures.

  • Data Analysis:

    • Convert the force-elongation data into a stress-strain curve.

    • Stress (σ) = Force / Initial Cross-sectional Area

    • Strain (ε) = (Change in Length) / Initial Length

    • The Young's Modulus (E) is the slope of the initial linear portion of the stress-strain curve.

    • The Tensile Strength is the maximum stress the material can withstand before fracturing.

Protocol 4: Stress-Relaxation Assay

This assay measures the viscoelastic properties of the cell wall.

  • Sample Preparation: Prepare cell wall samples as described for the creep assay (Protocol 2).

  • Assay Procedure:

    • Clamp the sample in an extensometer.

    • Rapidly stretch the sample to a predetermined length (strain).

    • Hold the length constant and measure the decay of stress (force) over time.

  • Data Analysis:

    • Plot stress as a function of time.

    • The rate of stress decay provides information about the viscoelastic properties and the ability of the cell wall to dissipate stress. A slower decay indicates a more rigid structure.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound Action

Oxaziclomefone_Pathway This compound This compound FAT Acyl-ACP Thioesterase (FAT) This compound->FAT Inhibits FattyAcid Fatty Acid Synthesis FAT->FattyAcid Catalyzes Signaling Unknown Signaling Cascade FattyAcid->Signaling ? CWI Cell Wall Integrity Signaling Signaling->CWI ? Enzymes Cell Wall Loosening Enzymes (e.g., Expansins) CWI->Enzymes Regulates Extensibility Decreased Cell Wall Extensibility Enzymes->Extensibility Reduces Loosening Growth Inhibition of Cell Expansion Extensibility->Growth

Caption: Proposed mechanism of this compound leading to decreased cell wall extensibility.

Experimental Workflow for Assessing Cell Wall Extensibility

Experimental_Workflow start Start: Plant Material (e.g., Maize Seedlings) treatment Treatment Groups: 1. Control (DMSO) 2. This compound start->treatment prep Sample Preparation: - Isolate growing regions - Freeze-thaw - Abrade cuticle treatment->prep creep Creep Assay (Extensometer) prep->creep tensile Tensile Test (Universal Testing Machine) prep->tensile stress Stress-Relaxation Assay (Extensometer) prep->stress data Data Analysis: - Creep Rate - Young's Modulus - Tensile Strength - Relaxation Time creep->data tensile->data stress->data conclusion Conclusion: Quantify the effect of This compound on cell wall mechanics data->conclusion

Caption: General workflow for studying the effect of this compound on cell wall extensibility.

Cell Wall Integrity Signaling Pathway

Cell_Wall_Integrity cluster_extracellular Extracellular Space / Cell Wall cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CW_Stress Cell Wall Stress (e.g., Herbicide Effect) WAKs Wall-Associated Kinases (WAKs) CW_Stress->WAKs Sensed by RLKs Receptor-Like Kinases CW_Stress->RLKs Sensed by Pectin Pectin Pectin->WAKs Binds to MAPK_Cascade MAPK Cascade (MPK3/6) WAKs->MAPK_Cascade RLKs->MAPK_Cascade ROS Reactive Oxygen Species (ROS) MAPK_Cascade->ROS Ca Ca2+ Signaling MAPK_Cascade->Ca TFs Transcription Factors MAPK_Cascade->TFs Activates Gene_Expression Gene Expression (e.g., defense, repair) TFs->Gene_Expression Regulates

Caption: A simplified overview of the plant cell wall integrity signaling pathway.

References

Application Notes and Protocols for Assessing Oxaziclomefone Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of the herbicide Oxaziclomefone. The protocols outlined below ensure robust data collection and analysis, facilitating a thorough assessment of its weed control capabilities.

Introduction to this compound

This compound is a systemic herbicide primarily used for controlling grassy weeds in rice paddies. Its unique mode of action involves the inhibition of cell expansion in susceptible plants, specifically by decreasing cell wall extensibility without affecting turgor pressure.[1] This mechanism is particularly effective against gramineous monocots.[2] Rice plants exhibit tolerance to this compound due to their ability to rapidly metabolize the compound into non-herbicidal substances.[3] Common weeds targeted by this compound include barnyard grass (Echinochloa crus-galli) and various annual sedges.[2][3]

Experimental Design

A Randomized Complete Block Design (RCBD) is the recommended experimental design for these field trials to minimize the effects of field variability.[4][5][6]

2.1. Field Plot Layout

  • Plot Size: Each plot should be a minimum of 2 x 10 meters to allow for representative sampling and to minimize edge effects.[7]

  • Replication: A minimum of four replications (blocks) for each treatment is essential to ensure statistical validity.[7]

  • Layout: Within each block, treatments should be randomly assigned to individual plots. The blocks themselves should be situated to account for any known field gradients, such as slope or soil type variations.[5]

2.2. Treatment Groups

The following treatment groups are recommended for a comprehensive efficacy assessment:

  • Untreated Control: This group receives no herbicide application and serves as a baseline for weed growth and crop yield.

  • This compound (Low Rate): Application at a lower recommended rate (e.g., 50 g active ingredient/ha).[8]

  • This compound (Medium Rate): Application at the standard recommended rate (e.g., 120-150 ml/Ha of a 10% SC formulation).[9]

  • This compound (High Rate): Application at a higher rate to assess for potential phytotoxicity and to establish a dose-response relationship (e.g., 62.5 g active ingredient/ha).[8]

  • Reference Herbicide: A commercially available standard herbicide for the target weeds should be included for comparison.

  • Weed-Free Control: This plot should be manually kept free of weeds to determine the maximum potential crop yield under the given conditions.

Experimental Protocols

3.1. Herbicide Application

  • Timing: this compound can be applied as a pre-emergence or early post-emergence treatment. The specific timing should align with the product label and the growth stage of the target weeds. For pre-emergence, application is typically 3 days after sowing. For post-emergence, it is often around 20 days after sowing.[10]

  • Equipment: A calibrated backpack sprayer with a flat-fan nozzle is suitable for ensuring uniform application.

  • Application Volume: A spray volume of 500-750 liters per hectare is recommended for thorough coverage.[10]

  • Weather Conditions: Application should be conducted under low wind conditions to minimize spray drift. Record temperature, humidity, and wind speed at the time of application.

3.2. Data Collection

Data should be collected at regular intervals, such as 15, 30, 45, and 60 days after application (DAA).[11]

  • Weed Control Efficacy (Visual Assessment):

    • Use a 0-100% rating scale, where 0% represents no weed control and 100% represents complete weed death.[12]

    • Assessments should be made for each weed species present in the plots.

    • The same individual should conduct all visual assessments to maintain consistency.

  • Weed Density:

    • Use a quadrat (e.g., 0.5m x 0.5m) randomly placed in three locations within each plot.

    • Count the number of individuals of each weed species within the quadrat.

  • Weed Biomass:

    • At the final assessment, collect all above-ground weed material from the same quadrats used for density counts.[13][14]

    • Separate weeds by species.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved.[15]

    • Record the dry weight for each species.

  • Crop Tolerance (Phytotoxicity):

    • Visually assess crop injury on a 0-10 scale, where 0 is no injury and 10 is crop death.

    • Record any symptoms such as stunting, chlorosis, or necrosis.

  • Crop Yield:

    • At maturity, harvest the crop from a predetermined area within the center of each plot to avoid edge effects.

    • Measure and record the grain yield and, if relevant, the straw biomass.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weed Control Efficacy (% Visual Control) at Different Days After Application (DAA)

TreatmentRate (g a.i./ha or ml/Ha)15 DAA30 DAA45 DAA60 DAA
Untreated Control-0000
This compound (Low)50 g a.i./ha
This compound (Medium)135 ml/Ha (10% SC)
This compound (High)62.5 g a.i./ha
Reference Herbicide[Specify Rate]
Weed-Free Control-100100100100

Table 2: Weed Density and Dry Biomass at 60 DAA

TreatmentRateWeed Density (plants/m²)Weed Dry Biomass (g/m²)
E. crus-galliCyperus spp.
Untreated Control-
This compound (Low)50 g a.i./ha
This compound (Medium)135 ml/Ha (10% SC)
This compound (High)62.5 g a.i./ha
Reference Herbicide[Specify Rate]
Weed-Free Control-00

Table 3: Crop Phytotoxicity and Yield

TreatmentRatePhytotoxicity Rating (0-10) at 15 DAAGrain Yield ( kg/ha )Straw Yield ( kg/ha )
Untreated Control-0
This compound (Low)50 g a.i./ha
This compound (Medium)135 ml/Ha (10% SC)
This compound (High)62.5 g a.i./ha
Reference Herbicide[Specify Rate]
Weed-Free Control-0

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatment means.[16][17][18] A post-hoc test, such as Tukey's HSD, can be used for mean separation at a significance level of p < 0.05.[11]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow.

Oxaziclomefone_Pathway This compound This compound Application Uptake Uptake by Roots and Shoots This compound->Uptake Translocation Translocation within Plant Uptake->Translocation TargetSite Target Site: Plasma Membrane/ Cell Wall Interface Translocation->TargetSite SignalTransduction Unknown Signal Transduction TargetSite->SignalTransduction Hypothesized WallLoosening Inhibition of Cell Wall Loosening Factors (e.g., Expansins) SignalTransduction->WallLoosening CellWallExtensibility Decreased Cell Wall Extensibility WallLoosening->CellWallExtensibility CellExpansion Inhibition of Cell Expansion CellWallExtensibility->CellExpansion Prevents TurgorPressure Turgor Pressure (Unaffected) TurgorPressure->CellExpansion Driver GrowthInhibition Growth Inhibition and Plant Death CellExpansion->GrowthInhibition

Caption: Proposed signaling pathway for this compound's mode of action.

Experimental_Workflow Start Trial Initiation Design Experimental Design (RCBD) Start->Design PlotSetup Plot Establishment and Randomization Design->PlotSetup Application Herbicide Application PlotSetup->Application DataCollection Data Collection (15, 30, 45, 60 DAA) Application->DataCollection Visual Visual Weed Control & Crop Phytotoxicity DataCollection->Visual Quantitative Weed Density & Biomass DataCollection->Quantitative Yield Crop Yield Measurement DataCollection->Yield Analysis Statistical Analysis (ANOVA) Visual->Analysis Quantitative->Analysis Yield->Analysis Reporting Reporting and Interpretation Analysis->Reporting

Caption: Workflow for assessing this compound efficacy in field trials.

References

Troubleshooting & Optimization

Optimizing Oxaziclomefone Dosage for Different Weed Species: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oxaziclomefone dosage for various weed species. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data presented in clear, structured tables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic herbicide that primarily inhibits the growth of susceptible plants by blocking cell expansion, particularly in the roots. Its molecular target has been identified as the enzyme acyl-ACP thioesterase (FAT), which is involved in fatty acid biosynthesis. By inhibiting FAT, this compound disrupts lipid production, which is essential for cell membrane integrity and overall plant growth. This unique mode of action distinguishes it from many other herbicide classes.

Q2: Which weed species are most effectively controlled by this compound?

A2: this compound is most recognized for its potent control of problematic gramineous (grassy) weeds and some annual sedges, particularly in rice cultivation. Its spectrum of activity shows notable efficacy against Echinochloa crus-galli (barnyardgrass), a pervasive weed in rice paddies. It is also effective against Leptochloa chinensis (Chinese sprangletop). While its primary strength lies in controlling grassy weeds, its activity on certain sedges enhances its utility. However, reports suggest it has a poor control effect on Cyperus difformis (smallflower umbrella sedge).

Q3: Is this compound more effective on monocots or dicots?

A3: this compound exhibits a high degree of selectivity, being significantly more potent against gramineous monocotyledonous plants (grasses) than against most dicotyledonous (broadleaf) plants. This selectivity is rooted in its unique mode of action targeting cell expansion, a process that appears to be more critical or differently regulated in grasses.

Q4: What are the typical application rates for this compound?

A4: Application rates of this compound can vary depending on the target weed species, infestation level, and whether it is used alone or in a mixture with other herbicides. In combination with pyrazosulfuron-ethyl, a pre-emergence application of this compound at 50 g/ha has been shown to be effective. For the control of Leptochloa chinensis, an application rate of 45 g a.i. ha⁻¹ has been studied, though it resulted in less than 97% biomass inhibition in some populations. Precise dose-response data for this compound as a standalone active ingredient on many key weed species is limited in publicly available literature.

Q5: Can this compound be tank-mixed with other herbicides?

A5: Yes, this compound is often used in combination with other herbicides to broaden its spectrum of weed control. For instance, it is commonly mixed with pyrazosulfuron-ethyl for pre-emergence application in rice to control a wider range of grasses, sedges, and broadleaf weeds. Such combinations can offer synergistic effects and help manage a more diverse weed population.

Troubleshooting Guide

Q1: I've applied this compound, but the weed control is poor. What could be the issue?

A1: Several factors can contribute to reduced efficacy of this compound. Consider the following:

  • Incorrect Weed Species: Confirm that the target weed is within the spectrum of activity for this compound. It is highly effective against grassy weeds like Echinochloa crus-galli but has shown poor performance against weeds like Cyperus difformis.

  • Weed Growth Stage: Herbicides are generally most effective on small, actively growing weeds. Application to larger, more mature weeds may result in reduced control.

  • Environmental Conditions: Extreme temperatures (both high and low) and drought stress can negatively impact herbicide uptake and translocation in weeds, leading to decreased performance.

  • Application Errors: Incorrect dosage, improper sprayer calibration, or poor coverage can all lead to suboptimal results. Always read and follow the product label instructions.

  • Herbicide Resistance: The development of herbicide resistance in weed populations is a growing concern. If this compound has been used repeatedly in the same area, consider the possibility of resistance.

Q2: How can I manage or prevent the development of this compound resistance in weeds?

A2: Implementing a robust resistance management strategy is crucial. Key practices include:

  • Rotate Herbicides: Avoid the repeated use of this compound or other herbicides with the same mode of action (FAT inhibitors). Rotate with herbicides from different chemical groups that have different modes of action.

  • Use Herbicide Mixtures: Tank-mixing this compound with another effective herbicide with a different mode of action can help control a broader spectrum of weeds and delay the development of resistance.

  • Incorporate Non-Chemical Control Methods: Utilize integrated weed management (IWM) practices such as crop rotation, mechanical weeding, and water management to reduce reliance on herbicides.

  • Scout Fields Regularly: Monitor fields for weed escapes after herbicide application. If resistance is suspected, test the weed population to confirm and adjust your management plan accordingly.

  • Use Labeled Rates: Applying herbicides at rates lower than recommended can lead to sublethal doses that contribute to the selection of resistant individuals.

Data Presentation

Table 1: Efficacy of this compound on Key Weed Species (Qualitative and Semi-Quantitative Data)

Weed SpeciesCommon NameEfficacy LevelApplication Rate (Active Ingredient)Notes
Echinochloa crus-galliBarnyardgrassHighNot specified in available dose-response studiesConsidered a primary target species for this compound.
Leptochloa chinensisChinese SprangletopModerate to High45 g/haShowed <97% biomass inhibition in some populations at this rate.[1] Effective against cyhalofop-butyl-resistant populations.
Cyperus difformisSmallflower Umbrella SedgeLowNot specified in available dose-response studiesDescribed as having a "poor control effect".[2]
Monochoria vaginalisPickerelweedData Not AvailableNot specified in available dose-response studiesEfficacy of this compound alone is not well-documented in the reviewed literature.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy

This protocol outlines a general procedure for determining the dose-response of various weed species to this compound in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Collect mature seeds of the target weed species (Echinochloa crus-galli, Cyperus difformis, Leptochloa chinensis, Monochoria vaginalis) from a location with no known history of this compound application to ensure a susceptible population.
  • Germinate seeds in petri dishes or germination trays with appropriate substrate and environmental conditions (light, temperature) for each species.
  • Transplant uniform seedlings at the 2-3 leaf stage into individual pots (e.g., 10 cm diameter) filled with a standardized potting mix.
  • Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C day / 18-22°C night), humidity, and a defined photoperiod (e.g., 16 hours light / 8 hours dark).

2. Herbicide Preparation and Application:

  • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone with a surfactant).
  • Create a series of dilutions from the stock solution to achieve a range of doses. A logarithmic series of at least six non-zero doses plus an untreated control is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where X is the anticipated effective field rate).
  • Apply the herbicide solutions to the plants at the 3-4 leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
  • At 21 DAT, harvest the above-ground biomass of each plant.
  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
  • Record the dry weight for each plant.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the herbicide rate that causes a 50% reduction in growth (GR50) or plant survival (LD50).

Visualizations

fatty_acid_biosynthesis_inhibition cluster_plastid Plastid Stroma acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp MAT elongation_cycles Fatty Acid Elongation Cycles (4-step cycle) malonyl_acp->elongation_cycles acyl_acp Acyl-ACP (C4 to C18) elongation_cycles->acyl_acp Adds 2 carbons per cycle fat_a FatA Thioesterase acyl_acp->fat_a fat_b FatB Thioesterase (Acyl-ACP Thioesterase) acyl_acp->fat_b unsaturated_fa Unsaturated Fatty Acids (e.g., 18:1) fat_a->unsaturated_fa Hydrolysis saturated_fa Saturated Fatty Acids (e.g., 16:0, 18:0) fat_b->saturated_fa Hydrolysis lipid_synthesis Lipid Synthesis (Membranes, etc.) unsaturated_fa->lipid_synthesis saturated_fa->lipid_synthesis This compound This compound This compound->inhibition inhibition->fat_b

Caption: this compound's mechanism of action: Inhibition of Acyl-ACP Thioesterase (FAT).

experimental_workflow start Start: Seed Collection germination Seed Germination (Controlled Environment) start->germination transplanting Transplant Seedlings (2-3 Leaf Stage) germination->transplanting growth Greenhouse Growth (3-4 Leaf Stage) transplanting->growth treatment Herbicide Application (Dose-Response Range) growth->treatment data_collection Data Collection (Visual Assessment, Biomass) treatment->data_collection 7, 14, 21 DAT analysis Data Analysis (Non-linear Regression) data_collection->analysis end End: Determine GR50/LD50 analysis->end

Caption: Workflow for a whole-plant dose-response bioassay.

References

Technical Support Center: Enhancing Oxaziclomefone Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of the herbicide Oxaziclomefone through the use of adjuvants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a systemic herbicide that primarily functions by inhibiting cell expansion, particularly in the roots of gramineous (grassy) monocotyledonous plants.[1][2][3][4][5] It disrupts the extensibility of the cell wall without affecting the plant's turgor pressure, leading to a cessation of growth and eventual plant death.[1][2][3][4][5]

Q2: Why should I consider using an adjuvant with this compound?

A2: While this compound is effective on its own against susceptible weed species, the addition of an appropriate adjuvant can enhance its performance in several ways. Adjuvants can improve the spray solution's properties, leading to better coverage on the target weed's foliage, increased absorption of the active ingredient, and more consistent performance under challenging environmental conditions.[6][7][8]

Q3: What types of adjuvants are most likely to be effective with this compound?

A3: Based on the lipophilic nature of many herbicides and the waxy cuticle of grassy weeds, several types of adjuvants could potentially enhance this compound's efficacy. These include:

  • Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[9][10]

  • Methylated Seed Oils (MSO): MSOs are highly effective at penetrating the waxy cuticle of leaves, which can significantly improve the uptake of the herbicide.[11][12] They are often more aggressive than Crop Oil Concentrates.[13]

  • Crop Oil Concentrates (COC): COCs also aid in penetrating the leaf cuticle and can improve herbicide absorption.[12][13]

The optimal adjuvant may depend on the specific weed species being targeted and the environmental conditions.

Q4: Are there any potential downsides to using adjuvants with this compound?

A4: Yes, while adjuvants can improve efficacy, improper selection or use can lead to negative consequences. These may include:

  • Phytotoxicity to non-target plants: Increased absorption can sometimes lead to damage in desirable plants if spray drift occurs.

  • Reduced selectivity: The enhanced penetration might affect crops that are normally tolerant to this compound.

  • Incompatibility: Some adjuvants may not be physically or chemically compatible with the this compound formulation, leading to issues with the spray mixture.

It is crucial to conduct small-scale tests before large-scale application.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound and adjuvants.

Problem Potential Cause(s) Recommended Solution(s)
Poor weed control - Incorrect adjuvant selection for the target weed.- Sub-optimal adjuvant concentration.- Antagonism between the adjuvant and this compound.- Environmental conditions (e.g., drought, high temperatures) affecting weed susceptibility and herbicide uptake.- Weed resistance.- Test different classes of adjuvants (NIS, MSO, COC) to determine the most effective type for your target weed.- Conduct a dose-response experiment to find the optimal adjuvant concentration.- Perform a jar test to check for physical compatibility before tank mixing.- Apply during optimal growing conditions for the target weed.- Confirm that the target weed is susceptible to this compound.
Crop injury - Adjuvant increased the phytotoxicity of this compound to the crop.- High adjuvant concentration.- Application at a sensitive crop growth stage.- Reduce the adjuvant concentration.- Evaluate the crop safety of the this compound-adjuvant mixture at different growth stages.- Consider a less aggressive adjuvant (e.g., NIS instead of MSO).
Inconsistent results between experiments - Variation in environmental conditions.- Differences in weed growth stage.- Inconsistent application parameters (e.g., spray volume, pressure).- Record and control environmental variables as much as possible.- Treat weeds at a consistent and early growth stage.- Standardize all application parameters.
Foaming in the spray tank - Some adjuvants, particularly surfactants, can cause foaming.- Use a defoaming agent.- Add the adjuvant to the tank last, after it is nearly full of water and the agitation is running.

Experimental Protocols

The following are template protocols for evaluating the efficacy of adjuvants with this compound. Researchers should adapt these protocols to their specific experimental conditions.

Protocol 1: Adjuvant Screening Assay

Objective: To screen different classes of adjuvants to identify the most effective type for enhancing this compound efficacy on a target weed species.

Materials:

  • This compound technical grade or commercial formulation

  • A selection of adjuvants (e.g., a non-ionic surfactant, a methylated seed oil, a crop oil concentrate)

  • Seeds of the target weed species (e.g., Echinochloa crus-galli)

  • Pots, soil, and greenhouse or growth chamber facilities

  • Laboratory sprayer with adjustable nozzles and pressure

  • Deionized water

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Propagation: Grow the target weed species from seed in pots to a uniform growth stage (e.g., 3-4 leaf stage).

  • Treatment Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or dilute the commercial formulation in deionized water.

    • Prepare spray solutions of this compound at a sub-lethal concentration (a rate that provides approximately 50-70% control on its own). This allows for the observation of enhancement effects.

    • For each adjuvant, prepare a tank mix with the this compound solution at the manufacturer's recommended rate for the adjuvant.

    • Include two control groups: an untreated control (sprayed with water only) and an this compound-only control.

  • Application:

    • Randomly assign pots to each treatment group.

    • Calibrate the laboratory sprayer to deliver a consistent volume of spray solution.

    • Apply the treatments to the respective groups of plants, ensuring uniform coverage.

  • Evaluation:

    • At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

    • At the final time point, harvest the above-ground biomass of the plants in each pot.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the average percent control and average dry weight for each treatment group.

    • Statistically compare the results of the adjuvant treatments to the this compound-only control to determine if the addition of an adjuvant significantly improved efficacy.

Protocol 2: Dose-Response Assay for Optimal Adjuvant Concentration

Objective: To determine the optimal concentration of a selected adjuvant for maximizing the efficacy of this compound.

Materials:

  • Same as Protocol 1, but with only the most effective adjuvant identified from the screening assay.

Methodology:

  • Plant Propagation: Grow the target weed species as described in Protocol 1.

  • Treatment Preparation:

    • Prepare a spray solution of this compound at a fixed sub-lethal concentration.

    • Create a series of tank mixes with the this compound solution and the selected adjuvant at a range of concentrations (e.g., 0%, 0.125%, 0.25%, 0.5%, 1.0% v/v).

    • Include an untreated control.

  • Application: Apply the treatments as described in Protocol 1.

  • Evaluation: Evaluate the treatments as described in Protocol 1.

  • Data Analysis:

    • Plot the percent control or the reduction in dry weight as a function of the adjuvant concentration.

    • Determine the adjuvant concentration that provides the maximum enhancement of this compound efficacy.

Data Presentation

Summarize the quantitative data from your experiments in clearly structured tables for easy comparison.

Table 1: Adjuvant Screening Results

TreatmentAdjuvant Concentration (% v/v)Visual Weed Control (%) (21 DAT)Biomass Reduction (%)
Untreated Control-00
This compound alone-6055
This compound + NIS0.25
This compound + MSO1.0
This compound + COC1.0

Table 2: Optimal Adjuvant Concentration Results

Treatment (this compound + MSO)Adjuvant Concentration (% v/v)Visual Weed Control (%) (21 DAT)Biomass Reduction (%)
This compound alone06055
0.125
0.25
0.5
1.0

Visualizations

Signaling Pathway and Mode of Action

G cluster_plant_cell Plant Cell Turgor Turgor Pressure Expansion Cell Expansion Turgor->Expansion Drives CellWall Cell Wall CellWall->Expansion Limits This compound This compound Inhibition Inhibition of Wall Loosening This compound->Inhibition Inhibition->CellWall Reduces Extensibility

Caption: Mechanism of this compound action on plant cell expansion.

Experimental Workflow

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Analysis A Propagate Target Weeds B Prepare this compound and Adjuvant Solutions A->B C Calibrate Sprayer B->C D Apply Treatments C->D E Visual Assessment of Weed Control D->E F Measure Biomass D->F G Statistical Analysis E->G F->G H Determine Optimal Adjuvant and Rate G->H

Caption: General workflow for evaluating this compound and adjuvant efficacy.

Adjuvant Selection Logic

G Start Start: Enhance This compound Efficacy WeedType Target Weed Characteristics Start->WeedType EnvCond Environmental Conditions Start->EnvCond NIS Non-ionic Surfactant (NIS) (Improves Spreading) WeedType->NIS Waxy or Hairy Leaf Surface MSO Methylated Seed Oil (MSO) (Enhances Penetration) WeedType->MSO Thick Cuticle COC Crop Oil Concentrate (COC) (Aids Penetration) WeedType->COC Waxy Cuticle EnvCond->MSO Dry/Stressful Conditions Test Conduct Screening and Dose-Response Experiments NIS->Test MSO->Test COC->Test Result Optimized This compound-Adjuvant Combination Test->Result

Caption: Decision logic for selecting an appropriate adjuvant for this compound.

References

Factors affecting Oxaziclomefone performance in the field

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxaziclomefone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic herbicide that primarily inhibits the growth of susceptible plants by blocking cell expansion, particularly in the roots.[1][2] It decreases cell wall extensibility without affecting the plant cell's internal turgor pressure or the synthesis of major cell wall components like cellulose and other polysaccharides.[3][4][5]

Q2: How is this compound absorbed and translocated in plants?

A2: this compound is a systemic and conducive herbicide. It is absorbed through the roots, stems, and leaves of weeds and then translocated within the plant to its sites of action.[1][6][7]

Q3: What is the spectrum of weed control for this compound?

A3: this compound is highly effective against gramineous (grassy) weeds, such as barnyard grass (Echinochloa crus-galli), and certain annual sedges.[1][2][3] Its efficacy against most dicotyledonous (broadleaf) plants is significantly lower, making it a selective herbicide for use in crops like rice.[1][6] However, some studies indicate it has a poor control effect on certain weeds like Cyperus difformis (smallflower umbrella sedge).[8]

Q4: Can this compound be combined with other herbicides?

A4: Yes, this compound is often used in combination with other herbicides to broaden its spectrum of weed control and manage potential herbicide resistance.[1][9] For example, it has shown synergistic effects when combined with herbicides like cyhalofop-butyl and propanil.[1] Ready-mix combinations with pyrazosulfuron-ethyl are also used for broad-spectrum control in rice.[8]

Q5: What is the environmental fate and persistence of this compound?

A5: this compound is classified as a moderately degraded pesticide.[1] It has low mobility in soil and is resistant to leaching, which minimizes the potential for groundwater contamination.[1][6] The half-life is approximately 37 to 41 days in soil and 11.3 days in water.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced efficacy on target grass weeds. 1. Improper Application Timing: Application was made outside the optimal window for the weed's growth stage. 2. Water Management Issues: Incorrect water levels in the paddy field after application can reduce absorption by weed roots.[10] 3. Water Quality: The pH, hardness, or presence of suspended solids in the spray water may be antagonizing the herbicide.[11][12] 4. Environmental Conditions: Factors like high temperature or intense sunlight can sometimes affect herbicide performance.[9][13] 5. Herbicide Resistance: The target weed population may have developed resistance.1. Timing: For direct-seeded rice, apply 1 day before seeding or at the 1-leaf stage. For transplanted rice, apply 5-7 days after transplanting.[10] 2. Water Level: For transplanted fields, maintain a 3-5 cm water layer for 5-7 days post-application. For direct-seeded fields, keep the soil moist but without standing water for 15 days.[10] 3. Water Testing: Test spray water for pH and hardness. Most herbicides perform best in slightly acidic water (pH 4-6.5).[11] Use water free from mud or sediment.[11] 4. Monitor Conditions: Apply during optimal weather conditions as recommended by the product label. 5. Resistance Management: Rotate with herbicides having different modes of action. Use combination products to mitigate resistance.[1]
Poor control of broadleaf weeds or specific sedges. 1. Herbicide Selectivity: this compound has inherently low activity against most broadleaf weeds and some sedges like Cyperus difformis.[1][8]1. Tank Mixing: Combine this compound with a herbicide known to be effective against the specific broadleaf weeds or sedges present in the field.[9]
Phytotoxicity observed in the rice crop. 1. Incorrect Dosage: The application rate was higher than recommended. 2. Application Method: The water layer may have submerged the core leaves of the rice plants during or after application.[10]1. Calibrate Equipment: Ensure application equipment is properly calibrated to deliver the correct dosage. 2. Water Management: Ensure the water level does not submerge the rice leaf core.[10]

Quantitative Data Summary

Herbicide Persistence
Matrix Half-Life Source(s)
Soil37 - 41 days[1][6]
Water11.3 days[6]
Rice Plants4.4 days[6]
Biological Activity (ID₅₀)
Species ID₅₀ (Dose for 50% Inhibition of Cell Expansion) Source(s)
Maize (Zea mays)~5 nM[4]
Spinach (Spinacia oleracea)~30 nM[4]
Rose (Rosa sp.)~250 nM[4]
Residue Analysis
Matrix Limit of Quantification (LOQ) Source(s)
Soil0.01 mg/kg[6]
Water0.01 mg/kg[6]
Rice Hull0.02 mg/kg[6]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Cell Wall Polysaccharide Synthesis

This protocol is based on methodologies used to study the effects of this compound on maize cell cultures.[3][5]

Objective: To determine if this compound inhibits the incorporation of radiolabeled glucose into major cell wall polysaccharides.

Methodology:

  • Cell Culture Maintenance: Maintain maize (Zea mays L.) cell-suspension cultures in a suitable growth medium. Subculture regularly to ensure active growth.

  • Herbicide Application: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Add the stock solution to the cell cultures to achieve the desired final concentration (e.g., 480 nM). Include control cultures treated with an equivalent concentration of DMSO.

  • Radiolabeling: After a pre-incubation period with the herbicide (e.g., 3 hours), add D-[U-¹⁴C]glucose to each culture flask. Continue incubation for a further 3 hours to allow for incorporation into the cell wall.

  • Cell Wall Isolation: Stop the reaction by adding formic acid. Harvest the cell walls by filtration and wash thoroughly to remove unincorporated radiolabel. The resulting material is the Alcohol-Insoluble Residue (AIR).

  • Hydrolysis and Analysis: Hydrolyze the AIR (e.g., with 2 M trifluoroacetic acid) to release monosaccharides.

  • Quantification: Separate the resulting monosaccharides using chromatography (e.g., paper chromatography or HPLC). Determine the amount of ¹⁴C incorporated into each major sugar residue (glucose, arabinose, xylose, etc.) using liquid scintillation counting.

  • Data Comparison: Compare the ¹⁴C incorporation profiles of the this compound-treated samples with the DMSO-treated controls to assess any inhibitory effects.

Protocol 2: Measurement of Peroxidase Activity

This protocol is adapted from studies investigating the impact of this compound on apoplastic enzymes.[3]

Objective: To measure the activity of peroxidases secreted into the culture medium by maize cells in the presence of this compound.

Methodology:

  • Cell Culture and Treatment: Suspend 4-day-old maize culture cells in fresh medium. Treat replicate cultures with this compound (e.g., 333 nM) and maintain control cultures without the herbicide.

  • Incubation: Incubate the cultures for a set period (e.g., 11 hours).

  • Sample Collection: Collect a small aliquot (e.g., 20 µL) of the culture medium from each flask.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium tartrate, pH 4.5) and a peroxidase substrate (e.g., 0.8 mM o-dianisidine).

    • Add the collected medium aliquot to the reaction mixture.

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂), for example, 0.6 mL of 0.8 mM H₂O₂.

  • Data Acquisition: Monitor the change in absorbance at 430 nm (A₄₃₀) at a constant temperature (e.g., 20°C) using a spectrophotometer. The rate of increase in A₄₃₀ is proportional to the peroxidase activity.

  • Analysis: Compare the peroxidase activity in the medium from this compound-treated cultures with that of the control cultures.

Visualizations

G cluster_herbicide This compound Action cluster_plant_process Plant Cellular Process OAC This compound (Absorbed by Root/Stem/Leaf) Translocation Systemic Translocation OAC->Translocation CellWall Interaction with Cell Wall Translocation->CellWall WallExtensibility Cell Wall Extensibility CellWall->WallExtensibility Inhibits Turgor Turgor Pressure (Maintained) CellExpansion Cell Expansion WallExtensibility->CellExpansion Growth Plant Growth CellExpansion->Growth WallSynthesis Cell Wall Synthesis (Unaffected)

Caption: Mode of action pathway for this compound.

G Start Poor Weed Control Observed CheckTiming Was Application Timing Correct for Weed Stage? Start->CheckTiming CheckWater Was Water Management (Level & Duration) Correct? CheckTiming->CheckWater Yes Solution_Timing Adjust Timing in Future Applications CheckTiming->Solution_Timing No CheckSpectrum Is the Weed a Known Susceptible Species? CheckWater->CheckSpectrum Yes Solution_Water Correct Water Management Practices CheckWater->Solution_Water No CheckWaterQuality Was Spray Water Quality (pH, sediment) Optimal? CheckSpectrum->CheckWaterQuality Yes Solution_TankMix Use Tank Mix with a Suitable Herbicide CheckSpectrum->Solution_TankMix No Solution_WaterQuality Use Clean Water; Adjust pH if Necessary CheckWaterQuality->Solution_WaterQuality No ConsiderResistance Consider Possibility of Herbicide Resistance CheckWaterQuality->ConsiderResistance Yes

Caption: Troubleshooting workflow for poor efficacy.

References

Technical Support Center: Oxaziclomefone Application in Rice Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing oxaziclomefone phytotoxicity to rice crops during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic herbicide that primarily inhibits cell expansion in susceptible plants, particularly in the roots and cell cultures of gramineous monocots.[1][2][3] Its mechanism involves decreasing cell wall extensibility, which halts plant growth.[1][4] Unlike many other herbicides, it does not affect the plant's turgor pressure or ability to acidify the cell wall.[1][4][5]

Q2: Why is this compound generally safe for rice crops while being effective against weeds like barnyard grass?

A2: The selectivity and safety of this compound in rice are attributed to differential metabolism.[3] Rice plants can rapidly metabolize and decompose this compound into non-herbicidal (non-toxic) metabolites.[3] In contrast, susceptible weeds lack this rapid metabolic capability, leading to the accumulation of the active compound and subsequent growth inhibition and death.[3]

Q3: What are the typical symptoms of this compound injury in susceptible weeds?

A3: Following absorption by the roots, stems, and leaves, susceptible weeds typically exhibit a cessation of growth, followed by chlorosis (yellowing or fading of leaves), necrosis, and eventual death.[2][6][7]

Q4: What is the persistence of this compound in a paddy field environment?

A4: this compound has a relatively low potential for leaching and contaminating groundwater due to its low mobility in soil.[2][8] Studies have shown its half-life to be approximately 4.4 days in rice plants, 11.3 days in water, and 37 days in soil.[2][9] When applied according to Good Agricultural Practices (GAP), residues in harvested rice grains are typically below the maximum residue levels (MRLs).[2][9]

Q5: Can environmental factors influence the phytotoxicity of this compound?

A5: Yes, environmental conditions can affect its activity. High temperatures and sufficient sunlight have been noted to increase the phytotoxicity of this compound to plants.[10]

Troubleshooting Guide

Problem 1: I am observing phytotoxicity symptoms (e.g., stunting, reduced root mass) in my rice crop after applying this compound. What are the potential causes?

Answer 1: Several factors could be contributing to unexpected phytotoxicity in rice:

  • Incorrect Dosage: Modern herbicides often have a narrow margin of safety, and application rates higher than recommended can cause injury.[11] Overlapping spray patterns can lead to unintentional overdosing in certain areas.[11]

  • Rice Variety Susceptibility: While generally safe, different rice cultivars may exhibit varying levels of tolerance to herbicides.[12] Short-duration varieties can sometimes show higher sensitivity.[12]

  • Growth Stage: The developmental stage of the rice plant at the time of application is crucial. Applying herbicides outside the recommended window can increase the risk of injury.

  • Environmental Stress: High temperatures and intense sunlight can enhance herbicide activity and potentially lead to phytotoxicity even at recommended doses.[10]

  • Tank Mixture Incompatibility: If this compound was applied in a tank mix, unforeseen synergistic effects or improper formulation could increase crop injury.

Problem 2: The weed control efficacy of my this compound application is lower than expected. What could be the reason?

Answer 2: Poor weed control can result from several issues:

  • Weed Spectrum: this compound is highly effective against gramineous weeds like Echinochloa crus-galli (barnyard grass) and some annual sedges, but has poor efficacy against most broadleaf weeds.[3][10][13] If your field has a significant population of broadleaf weeds, a combination with a suitable broadleaf herbicide may be necessary.[10][13]

  • Application Timing: For pre-emergence activity, the herbicide must be applied before weeds emerge. For post-emergence control, weeds should be within the susceptible growth stage as specified by the manufacturer.

  • Water Management: Proper water management in the paddy is critical. For soil-applied herbicides, the chemical needs to be positioned in the top layer of soil where weed seeds germinate.[14] Instructions regarding flooding and field moisture post-application must be followed closely.[6]

  • Herbicide Resistance: Although this compound has a unique mode of action, the potential for herbicide resistance in weed populations should always be considered, especially in fields with a long history of herbicide use.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and behavior in the environment.

Table 1: Dissipation and Half-Life of this compound

MatrixHalf-Life (t½) in DaysReference
Rice Plants4.4[2][9]
Paddy Water11.3[2][9]
Soil37[2][9]

Table 2: Residue Analysis Parameters

MatrixLimit of Quantification (LOQ) (mg/kg)Mean Recoveries (%)Reference
Soil0.0184.4 - 108.2[2][9]
Water0.0184.4 - 108.2[2][9]
Rice Plants0.0184.4 - 108.2[2][9]
Husked Rice0.0184.4 - 108.2[2][9]
Rice Hull0.0284.4 - 108.2[2][9]

Experimental Protocols

Protocol 1: Assessing Herbicide Phytotoxicity in Rice

This protocol outlines a method for evaluating the phytotoxicity of this compound on rice seedlings in a controlled environment.

1. Materials:

  • Rice seeds (specify cultivar)
  • Pots or containers (e.g., 28 cm diameter) filled with standardized clay loam soil.[15]
  • This compound formulation and appropriate solvents/carriers.
  • Knapsack sprayer or precision experimental sprayer.
  • Chlorophyll meter (e.g., SPAD-502 Plus).[16]
  • Ruler and calipers.

2. Experimental Design:

  • Use a Randomized Complete Block Design (RCBD) with at least three or four replications.[15][17]
  • Treatments should include an untreated control, a weed-free check, and several rates of this compound (e.g., the recommended rate, 2x the recommended rate) to establish a dose-response relationship.[15]

3. Procedure:

  • Sow a predetermined number of rice seeds (e.g., seven seedlings per pot) in each container.[15]
  • Apply this compound at the desired rice growth stage (e.g., 1-leaf stage, 15 days after sowing).[6][18]
  • Maintain appropriate paddy conditions, including water level and fertilization, as per standard recommendations.[15]
  • Assess phytotoxicity at regular intervals (e.g., 1, 3, 5, 7, 15, and 20 days after herbicide application).[16][17]

4. Data Collection:

  • Visual Phytotoxicity Score: Rate injury based on a 0-10 scale, where 0 = no injury, 1-3 = slight injury (minor chlorosis/stunting), 4-6 = moderate injury, 7-9 = severe injury, and 10 = complete plant death. Symptoms to note include wilting, chlorosis, and stunting.[17][18]
  • Chlorophyll Content: Use a chlorophyll meter to take non-destructive readings from the upper leaves of several plants per pot.[16][17]
  • Morphological Measurements: Measure plant height, root length, and shoot/root dry biomass at the end of the experiment.

5. Data Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Protocol 2: this compound Residue Analysis in Rice Grains using QuEChERS and GC

This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting pesticide residues.

1. Materials:

  • Homogenized rice grain sample (5 g).[19]
  • 50 mL centrifuge tubes.
  • Acetonitrile (MeCN).
  • Magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).[19]
  • Dispersive solid-phase extraction (d-SPE) sorbents.
  • Centrifuge, vortex mixer.
  • Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS).[9][19]

2. Extraction Procedure:

  • Weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.[19]
  • Add a measured volume of water and vortex to hydrate the sample.
  • Add 10 mL of acetonitrile (MeCN) and shake vigorously.
  • Add the QuEChERS extraction salts (e.g., MgSO₄ and NaOAc), shake immediately and vigorously for 1 minute, and then centrifuge.[19]

3. Cleanup (Dispersive SPE):

  • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube containing MgSO₄ and a sorbent (e.g., PSA) to remove interferences.
  • Vortex the tube for 30 seconds and centrifuge.

4. Analysis:

  • Take the final cleaned extract and inject it into the GC-NPD or GC-MS system for quantification.[9]
  • Use an external standard method for quantification by comparing the peak area of the sample to that of a known concentration of an this compound analytical standard.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

cluster_legend Legend key1 Process key2 Inhibited Process key3 Outcome A This compound Application B Absorption by Roots & Shoots A->B C Translocation in Plant B->C D Target Site Interaction C->D E Inhibition of Cell Wall Expansion (Decreased Wall Extensibility) D->E in Susceptible Weeds F Cell Expansion & Growth Continue (Normal Turgor Pressure) D->F No effect on Turgor H Rapid Metabolic Detoxification (in Rice) D->H in Rice G Growth Cessation in Susceptible Weeds E->G I Crop Safety H->I

Caption: Proposed mode of action and selectivity of this compound in plants.

cluster_legend Legend key1 Experimental Step key2 Data Collection key3 Analysis A Experimental Setup (RCBD, Pots, Seeding) B Herbicide Application (Varying Doses) A->B C Incubation Period (Controlled Environment) B->C D Data Collection at Intervals (1, 3, 7, 15, 20 DAA) C->D G Final Harvest: Biomass & Height C->G End of Experiment E Visual Injury Scoring D->E F Chlorophyll Content Measurement D->F H Statistical Analysis (ANOVA) E->H F->H G->H

Caption: Standard experimental workflow for assessing herbicide phytotoxicity.

cluster_legend Legend key1 Observation / Question key2 Check / Action key3 Potential Cause A Unexpected Rice Phytotoxicity Observed? B Was Application Rate Correct? A->B Yes C Review Calibration & Application Logs B->C No E Were Environmental Conditions Extreme? B->E Yes D Over-application or Spray Overlap C->D F Check Weather Data (Temp, Sunlight) E->F Yes H Is Rice Variety Known to be Sensitive? E->H No G Enhanced Phytotoxicity Due to Stress F->G I Consult Cultivar- Specific Data H->I Yes J Varietal Sensitivity I->J

References

Validation & Comparative

Comparative Efficacy of Oxaziclomefone and Other Herbicides: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Oxaziclomefone with other commercially available alternatives. The information presented is collated from various scientific studies, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Executive Summary

This compound is a systemic herbicide primarily used for controlling grassy weeds in rice paddies. Its unique mode of action, which involves the inhibition of cell expansion in gramineous plants, distinguishes it from many other classes of herbicides.[1][2][3] This guide presents comparative data on the performance of this compound, both as a standalone product and in combination with other herbicides, against a range of common weeds.

Mechanism of Action: Inhibition of Cell Expansion

This compound's primary mode of action is the inhibition of cell expansion, specifically in the roots of grass species.[2] Unlike many herbicides that target specific enzymes or metabolic pathways, this compound appears to affect the physical properties of the cell wall, reducing its extensibility without altering turgor pressure.[4][5] This leads to a cessation of growth in susceptible plants.

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_plant_cell Plant Cell Turgor Turgor Pressure Expansion Cell Expansion Turgor->Expansion drives CW Cell Wall CW->Expansion resists Oxa This compound CWE Reduced Cell Wall Extensibility Oxa->CWE NoTurgorEffect No Effect on Turgor Pressure Oxa->NoTurgorEffect Other Other Herbicides (e.g., Isoxaben) Cellulose Inhibition of Cellulose Synthesis Other->Cellulose InhibitExpansion Inhibition of Cell Expansion CWE->InhibitExpansion Cellulose->InhibitExpansion

Caption: Proposed mechanism of action of this compound compared to other cell wall synthesis inhibiting herbicides.

Comparative Efficacy Data

The following tables summarize quantitative data from various field and laboratory studies, comparing the efficacy of this compound with other herbicides.

Table 1: Control Efficacy of Pre-emergence Herbicides on Common Rice Weeds
HerbicideApplication Rate (g a.i./ha)Echinochloa crus-galli (Barnyardgrass) Control (%)Cyperus difformis Control (%)Fimbristylis littoralis Control (%)Reference
This compound 50>90Low activityEffective[6]
Butachlor 1500>90>90>90[6]
Pretilachlor 750>90>90>90[6]
Oxyfluorfen 240>90>90>90[6]
Penoxsulam 22.5-Effective-[6]
Table 2: Efficacy of this compound in Combination with Pyrazosulfuron-ethyl in Transplanted Rice
TreatmentApplication Rate (g a.i./ha)Total Weed Density Reduction (%)Total Weed Biomass Reduction (%)Rice Grain Yield (t/ha)Reference
Pyrazosulfuron-ethyl + this compound 21 + 50Significant ReductionSignificant ReductionComparable to weed-free[7][8]
Pyrazosulfuron-ethyl + this compound 26.25 + 62.5Significant ReductionSignificant ReductionComparable to weed-free[7][8]
Weed-free Check -100100-[7]
Weedy Check -00-[7]
Table 3: Inhibitory Concentration (ID50) of this compound on Cell Expansion in Different Plant Species
Plant SpeciesID50 (nM)Reference
Maize (Zea mays)5[5]
Spinach (Spinacia oleracea)30[5]
Rose (Rosa sp.)250[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Protocol 1: Field Trial for Herbicide Efficacy in Transplanted Rice

This protocol outlines a typical field experiment to evaluate the efficacy of pre-emergence herbicides.

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection P Plot Establishment (Randomized Block Design) T Rice Transplanting P->T A Pre-emergence Application (e.g., 3 Days After Transplanting) T->A WD Weed Density & Biomass (e.g., 30 & 45 DAT) A->WD Y Crop Yield Measurement (at harvest) WD->Y

Caption: General workflow for a field trial evaluating pre-emergence herbicide efficacy in transplanted rice.

Methodology:

  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.[9]

  • Plot Size: Standardized plot dimensions (e.g., 5m x 4m).

  • Crop: Transplanted rice seedlings at a specified density.

  • Herbicide Application: Herbicides are applied as a pre-emergence spray, typically within a few days after transplanting, using a calibrated sprayer to ensure uniform coverage.[7][9]

  • Data Collection:

    • Weed density and biomass are assessed at specific intervals (e.g., 30 and 45 days after transplanting) using quadrats placed randomly within each plot.[7]

    • Rice grain and straw yield are measured at the end of the growing season.[7]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Protocol 2: Laboratory Bioassay for Herbicide Mode of Action

This protocol describes a laboratory-based experiment to investigate the effect of herbicides on plant cell expansion.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement C Maize Cell Suspension Culture H Addition of Herbicides (this compound, Isoxaben, etc.) at various concentrations C->H CE Cell Expansion (Settled Cell Volume) H->CE TP Turgor Pressure (Osmotic Potential) H->TP CWE Cell Wall Extensibility H->CWE

Caption: Experimental workflow for investigating the effect of herbicides on plant cell expansion in vitro.

Methodology:

  • Plant Material: Maize (Zea mays) cell suspension cultures are commonly used.[5]

  • Treatment: The cell cultures are treated with various concentrations of this compound and other comparative herbicides. A control group without herbicide treatment is also included.

  • Measurement of Cell Expansion: Cell expansion is estimated by measuring the settled cell volume over a period of time.[5]

  • Measurement of Turgor Pressure: The osmotic potential of the cell sap and the culture medium is measured using methods like freezing point depression to assess turgor pressure.[5]

  • Assessment of Cell Wall Properties: While not directly detailed in the initial search, further investigation into the biochemical and biophysical properties of the cell wall following treatment would provide deeper insights into the mechanism of action.

Conclusion

This compound presents a distinct mode of action by inhibiting cell expansion in grassy weeds, making it a valuable tool for weed management, particularly in rice cultivation.[1][2] While highly effective against key grass species like Echinochloa crus-galli, its efficacy on certain sedges and broadleaf weeds can be limited.[6] Combination with other herbicides, such as pyrazosulfuron-ethyl, has been shown to broaden the spectrum of weed control and enhance overall efficacy.[7][8] The provided experimental protocols offer a framework for researchers to conduct further comparative studies and delve deeper into the unique mechanism of this herbicide.

References

Cross-resistance profile of Oxaziclomefone with other herbicide classes

Author: BenchChem Technical Support Team. Date: November 2025

Oxaziclomefone is distinguished by its novel mode of action, which involves the inhibition of cell expansion, particularly in the roots of gramineous weeds.[1][2] This mechanism is understood to affect cell wall extensibility without impacting the plant's turgor pressure.[3][4][5][6] The Herbicide Resistance Action Committee (HRAC) has classified this compound in Group 13 (formerly Group Z), signifying a unique or unknown mode of action, though it is sometimes associated with the inhibition of cellulose synthesis.[7] This distinct mechanism of action suggests a low intrinsic potential for cross-resistance with herbicides that target different physiological processes.

Comparison with Other Herbicide Classes

To understand the potential cross-resistance profile of this compound, it is useful to compare its mode of action with that of other major herbicide classes for which cross-resistance has been extensively studied.

Table 1: Comparison of Herbicide Modes of Action

Herbicide ClassHRAC GroupMode of ActionPrimary Target Site
This compound 13Inhibition of cell wall synthesis (proposed)Unknown, affects cell wall extensibility
ACCase Inhibitors 1Inhibition of fatty acid synthesisAcetyl-CoA carboxylase (ACCase) enzyme
ALS Inhibitors 2Inhibition of branched-chain amino acid synthesisAcetolactate synthase (ALS) enzyme
Photosystem II Inhibitors 5, 6, 7Inhibition of photosynthesisD1 protein of photosystem II

Documented Cross-Resistance in Other Herbicide Classes

Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, as a result, also exhibits resistance to other herbicides with the same or similar modes of action, and occasionally to herbicides with different modes of action due to metabolic resistance mechanisms.

  • ACCase Inhibitors: Cross-resistance is common within the different chemical families of ACCase inhibitors (e.g., "FOPs" and "DIMs").[8][9][10] This is often due to target-site mutations in the ACCase enzyme.[11][12][13] However, the specific mutation can determine the pattern of cross-resistance, with some mutations conferring resistance to one family but not another.[12]

  • ALS Inhibitors: Extensive cross-resistance has been documented among the various chemical families of ALS inhibitors.[11][14][15][16][17] Specific mutations in the ALS gene can confer broad cross-resistance to multiple ALS inhibitor families.[11][15][16] Non-target-site resistance, such as enhanced metabolic degradation, can also lead to cross-resistance to other ALS inhibitors and even herbicides with different modes of action.[14][18][19]

  • Photosystem II Inhibitors: Cross-resistance among Photosystem II inhibitors is generally considered to be less common and more specific than in other herbicide classes.[20] This is because different chemical families within this group may bind to different sites on the D1 protein.[20][21][22][23]

Given that this compound has a unique target site and mechanism of action, it is plausible that target-site resistance to this compound would not confer cross-resistance to ACCase inhibitors, ALS inhibitors, or photosystem II inhibitors. However, the potential for non-target-site resistance, such as enhanced metabolism, to cause broader cross-resistance cannot be entirely ruled out without specific experimental data.

Experimental Protocols for Assessing Cross-Resistance

The following provides a detailed methodology for conducting a whole-plant pot assay to determine the cross-resistance profile of a weed population suspected of being resistant to this compound.

Objective: To determine if an this compound-resistant weed biotype exhibits cross-resistance to other herbicide classes (ACCase inhibitors, ALS inhibitors, and Photosystem II inhibitors).

Materials:

  • Seeds from the suspected resistant (R) weed population and a known susceptible (S) population of the same species.

  • Pots or trays filled with a standardized potting medium.

  • Commercial formulations of this compound and representative herbicides from the other classes.

  • A precision bench sprayer calibrated to deliver a consistent volume.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both R and S populations in petri dishes or directly in pots.

    • Transplant uniform seedlings (at the 2-3 leaf stage) into individual pots.

    • Grow the plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a range of herbicide concentrations for each tested herbicide, typically from 1/8 to 8 times the recommended field rate.

    • Apply the herbicides to the seedlings using a precision bench sprayer.

    • Include an untreated control for both R and S populations.

  • Data Collection and Analysis:

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (plant death) scale.

    • At 21 DAT, harvest the above-ground biomass and determine the fresh and dry weights.

    • Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each herbicide and each population using a log-logistic dose-response model.

    • The Resistance Index (RI) is calculated as the GR₅₀ of the R population divided by the GR₅₀ of the S population. An RI greater than 1 indicates resistance.

Interpretation:

  • If the RI for this compound is significantly greater than 1, the resistance of the R population is confirmed.

  • If the RIs for herbicides from other classes are also significantly greater than 1, this indicates cross-resistance.

  • If the RIs for other herbicides are close to 1, it suggests a lack of cross-resistance.

Visualizing Herbicide Relationships and Resistance Mechanisms

Herbicide_Classification cluster_MoA Herbicide Mode of Action cluster_Target Primary Target Site This compound This compound (HRAC 13) CW Cell Wall Synthesis (Proposed) This compound->CW ACCase ACCase Inhibitors (HRAC 1) FA Fatty Acid Synthesis ACCase->FA ALS ALS Inhibitors (HRAC 2) AA Amino Acid Synthesis ALS->AA PSII PSII Inhibitors (HRAC 5, 6, 7) Photo Photosynthesis PSII->Photo

Caption: Herbicide classification by mode of action.

Cross_Resistance_Workflow start Suspected Resistant Weed Population collect Collect Seeds of Suspected Resistant (R) and Susceptible (S) Biotypes start->collect grow Grow Plants to 2-3 Leaf Stage collect->grow treat Apply Graded Doses of Herbicides (this compound and Other MoAs) grow->treat assess Assess Plant Injury and Biomass (21 Days After Treatment) treat->assess analyze Calculate GR50 and Resistance Index (RI) assess->analyze interpret Determine Cross-Resistance Profile analyze->interpret

Caption: Experimental workflow for cross-resistance assessment.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_node Altered Target Enzyme (Herbicide cannot bind) Cross_Resistance_Same_MoA Cross-resistance to herbicides with the same mode of action TSR_node->Cross_Resistance_Same_MoA Leads to NTSR_node Enhanced Metabolism (Herbicide is detoxified) Cross_Resistance_Different_MoA Cross-resistance to herbicides with different modes of action NTSR_node->Cross_Resistance_Different_MoA Can lead to Herbicide Herbicide Herbicide->TSR_node No Effect Herbicide->NTSR_node No Effect

Caption: Target-site vs. Non-target-site resistance.

References

A Comparative Analysis of the Environmental Fate of Oxaziclomefone and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the environmental degradation and mobility of the herbicide Oxaziclomefone in comparison to Butachlor, Pretilachlor, and Bensulfuron-methyl.

This guide provides a comprehensive comparative analysis of the environmental fate of this compound, a key herbicide used in rice cultivation, against three other commonly used herbicides: Butachlor, Pretilachlor, and Bensulfuron-methyl. The following sections detail the degradation pathways, persistence in various environmental compartments, and mobility of these compounds, supported by experimental data. Standardized experimental protocols are also provided to aid in the replication and validation of these findings.

Comparative Environmental Fate Data

The environmental fate of a herbicide is a critical factor in assessing its potential ecological impact. The following tables summarize the available quantitative data on the degradation and mobility of this compound and its comparators.

HerbicideSoil Degradation (DT₅₀)Primary Degradation PathwayReference
This compound 37 - 41 daysMicrobial degradation[1]
Butachlor 4 - 31 daysMicrobial degradation[2]
Pretilachlor 3.9 - 10 daysMicrobial degradation, Photodegradation[3]
Bensulfuron-methyl 9 - 129 days (Varies with soil type and history of application)Microbial degradation, Hydrolysis[4][5]

Table 1: Soil Degradation Half-Lives (DT₅₀) of Selected Herbicides. The half-life (DT₅₀) represents the time it takes for 50% of the initial concentration of the herbicide to dissipate in the soil.

HerbicideHydrolysis (DT₅₀)pH ConditionsReference
This compound Data not available-
Butachlor StableNot specified[6]
Pretilachlor StablepH 7[7]
Bensulfuron-methyl 7 days (pH 5), 460 days (pH 8)Acidic to Alkaline[5]

Table 2: Hydrolysis Half-Lives (DT₅₀) of Selected Herbicides in Water. Hydrolysis is a key abiotic degradation pathway in aquatic environments.

HerbicidePhotolysis (DT₅₀)ConditionsReference
This compound Data not available-
Butachlor Stable to UV lightNot specified[6]
Pretilachlor 30 hours (on soil surface)Sunlight[3]
Bensulfuron-methyl 23 - 39 days (on soil surface)Sunlight[8]

Table 3: Photolysis Half-Lives (DT₅₀) of Selected Herbicides. Photolysis, or degradation by sunlight, can be a significant dissipation route for herbicides on surfaces and in clear water.

HerbicideMobility in SoilKey FindingsReference
This compound LowLow leaching potential, strong adsorption to soil particles.[1]
Butachlor Low to MediumAdsorption is a key factor in its dissipation in soil.[9]
Pretilachlor MediumMore soluble in water compared to Butachlor, leading to slightly higher mobility.[10]
Bensulfuron-methyl HighAnionic nature in alkaline soils increases its mobility.[5]

Table 4: Mobility of Selected Herbicides in Soil. The mobility of a herbicide in soil determines its potential to leach into groundwater.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic)

This protocol is based on the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Objective: To determine the rate of aerobic degradation of a herbicide in soil and to identify its major transformation products.

Methodology:

  • Soil Selection and Preparation: Freshly collected agricultural soil is sieved (2 mm) and its characteristics (pH, organic carbon content, texture) are determined. The water content is adjusted to 40-60% of its maximum water holding capacity.

  • Test Substance Application: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted with appropriate solvents. The parent herbicide and its transformation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS).

  • Data Analysis: The dissipation of the parent herbicide is plotted over time, and the half-life (DT₅₀) is calculated using first-order kinetics. A mass balance is performed to account for the applied radioactivity.

Hydrolysis

This protocol is based on the OECD Guideline 111: Hydrolysis as a Function of pH .

Objective: To determine the rate of abiotic hydrolysis of a herbicide at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: The herbicide is added to the buffer solutions at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 ± 1 °C).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the parent herbicide using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: The degradation of the herbicide is plotted against time for each pH, and the hydrolysis half-life (DT₅₀) is calculated assuming pseudo-first-order kinetics.

Photolysis

This protocol is based on the OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .

Objective: To determine the rate of direct photolysis of a herbicide in water.

Methodology:

  • Preparation of Test Solution: A solution of the herbicide in sterile, purified water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation. The temperature is maintained at a constant level (e.g., 25 ± 2 °C).

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time intervals. The concentration of the parent herbicide is determined using an appropriate analytical technique.

  • Data Analysis: The rate of photolysis is determined by the difference in the degradation rate between the irradiated and dark control samples. The photolysis half-life (DT₅₀) is calculated based on the pseudo-first-order rate constant.

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the environmental fate of herbicides.

Degradation_Pathways cluster_soil Soil Environment cluster_aquatic Aquatic Environment Herbicide in Soil Herbicide in Soil Microbial Degradation Microbial Degradation Herbicide in Soil->Microbial Degradation Biodegradation Bound Residues Bound Residues Herbicide in Soil->Bound Residues Adsorption Leaching Leaching Herbicide in Soil->Leaching Mobility Metabolites_Soil Metabolites Microbial Degradation->Metabolites_Soil Herbicide in Water Herbicide in Water Hydrolysis Hydrolysis Herbicide in Water->Hydrolysis Abiotic Photolysis Photolysis Herbicide in Water->Photolysis Abiotic (Sunlight) Metabolites_Water Metabolites Hydrolysis->Metabolites_Water Photolysis->Metabolites_Water

Figure 1: General degradation pathways for herbicides in soil and aquatic environments.

Experimental_Workflow_Soil_Degradation Start Start Soil_Preparation Prepare and Characterize Soil Start->Soil_Preparation Herbicide_Application Apply Radiolabeled Herbicide Soil_Preparation->Herbicide_Application Incubation Incubate in Dark at Constant Temperature Herbicide_Application->Incubation Sampling Collect Soil Samples at Intervals Incubation->Sampling Extraction Extract Herbicide and Metabolites Sampling->Extraction Analysis Analyze by HPLC/GC-MS Extraction->Analysis Data_Analysis Calculate DT50 and Mass Balance Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for determining the soil degradation rate of a herbicide.

References

Safety Operating Guide

Proper Disposal of Oxaziclomefone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of oxaziclomefone is paramount for laboratory safety and compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

This compound is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into the environment, sewers, or public waters.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement, with disposal needing to be in accordance with all applicable regional, national, and local laws and regulations.[3] It is important to note that state and local regulations may be more stringent than federal mandates.[4][5][6]

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves.[7]
Eye/Face Protection Use eye or face protection.[7]
Body Protection Wear protective clothing.[7]

In the event of a spill, immediately ventilate the area and restrict access for unauthorized personnel. The spilled material should be carefully swept up to minimize dust and collected in a sealable container for disposal. Following the removal of the solid material, the affected area should be thoroughly washed with a large volume of water.[1]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound and its containers involves a series of steps to ensure safety and environmental protection.

  • Management of Unused or Excess this compound:

    • Unused or excess this compound should be treated as hazardous waste.

    • The primary and recommended method of disposal is to engage a licensed hazardous waste disposal contractor.[1][8]

    • Alternatively, utilize a local hazardous waste collection program if available for chemical waste.[5][8]

  • Container Decontamination and Disposal:

    • Ensure the container is completely empty before proceeding with decontamination.[1]

    • Triple Rinsing: This is a critical step to ensure the removal of residual chemicals.

      • Fill the empty container to at least 10% of its capacity with a suitable solvent (e.g., water, as guided by the product's formulation).

      • Securely close the container and agitate it vigorously to rinse all interior surfaces.

      • Empty the rinsate into a designated hazardous waste container for later disposal by a licensed contractor. Do not pour the rinsate down the drain.

      • Repeat this rinsing process two more times.[4][8]

    • After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.

    • Disposal of the decontaminated container should be in accordance with local regulations, which may include recycling or disposal in a designated landfill.[1][8]

Experimental Workflow: this compound Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path cluster_end Completion start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused/Excess Product assess_waste->unused_product Chemical Waste empty_container Empty Container assess_waste->empty_container Container Waste hazardous_waste Package for Hazardous Waste Disposal unused_product->hazardous_waste triple_rinse Triple Rinse Container empty_container->triple_rinse contact_vendor Contact Licensed Hazardous Waste Vendor hazardous_waste->contact_vendor end End: Disposal Complete contact_vendor->end puncture_container Puncture and Render Unusable triple_rinse->puncture_container dispose_container Dispose of Container per Local Regulations puncture_container->dispose_container dispose_container->end

Caption: Workflow for the proper disposal of this compound and its containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxaziclomefone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Oxaziclomefone, a systemic herbicide. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is designed to be an immediate and essential resource for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Hazard Information

This compound presents several hazards that necessitate the use of specific personal protective equipment. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects[1][2]. One safety data sheet also indicates it as a suspected carcinogen[3].

Hazard ClassificationGHS CodeDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral)H302Harmful if swallowed[1]Chemical-resistant gloves, lab coat/coveralls, eye protection.
Serious Eye IrritationH319 / Category 2BCauses serious eye irritation[1][3]Safety glasses with side shields or chemical splash goggles[4].
CarcinogenicityCategory 2Suspected of causing cancer[3]Chemical-resistant suit or coveralls, gloves, eye protection, and potentially a respirator[5][6].
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life[2]N/A (Environmental Precaution)
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects[2]N/A (Environmental Precaution)

Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and detailed information.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear appropriate PPE (gloves and eye protection) during this process.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[3]. The storage area should be a designated, locked cabinet or room to restrict unauthorized access[3][7].

  • Container Integrity: Ensure the container is tightly closed[3]. Store in the original, light-shielding airtight container[3].

  • Segregation: Store separately from incompatible materials, such as strong oxidizing agents[7].

Handling and Use
  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to minimize inhalation exposure[3]. Safety showers and eyewash stations should be readily accessible[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene)[6]. Do not use leather or cloth gloves[8].

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles[4].

    • Protective Clothing: Wear a lab coat or chemical-resistant coveralls[5]. An apron may be worn when mixing or handling larger quantities[4].

    • Footwear: Wear closed-toe shoes. For larger scale operations, chemical-resistant boots are recommended[5].

  • Hygiene Practices:

    • Do not eat, drink, or smoke in the area where this compound is handled or stored[3].

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom[3][7].

    • Contaminated clothing should be removed immediately and washed separately from other laundry before reuse[8][9].

Spill Response

In the event of a spill, follow the established emergency protocol. The workflow below illustrates the key steps for a safe and effective response.

This compound Spill Response Workflow
Disposal

  • Waste Characterization: All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers[10]. Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[11][12]. The rinsed container should then be disposed of in accordance with local, state, and federal regulations[3][11].

  • Excess Product: If you have excess or unwanted this compound, it must be disposed of as hazardous waste. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company[10][11].

  • Prohibited Disposal: Never pour this compound or its solutions down the drain or into any water body[10].

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][7].
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[3][7].
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical advice/attention[3].
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][7].

By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.